molecular formula C24H21F2NO3 B586162 ent-Ezetimibe CAS No. 1376614-99-1

ent-Ezetimibe

货号: B586162
CAS 编号: 1376614-99-1
分子量: 409.4 g/mol
InChI 键: OLNTVTPDXPETLC-ZRBLBEILSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ent-Ezetimibe is the enantiomer of Ezetimibe, a well-established cholesterol absorption inhibitor. Ezetimibe itself is a selective inhibitor that localizes at the brush border of the small intestine and targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of intestinal cholesterol uptake . By blocking this transporter, Ezetimibe significantly reduces the intestinal absorption of dietary and biliary cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver . This action depletes hepatic cholesterol stores and increases the clearance of cholesterol from the blood, effectively lowering serum levels of total cholesterol and low-density lipoprotein (LDL) . The primary value of this compound for the research community lies in its use as a comparative compound in preclinical studies. Investigating this enantiomer helps researchers elucidate the stereospecificity of the NPC1L1 binding site and the precise mechanism of action of the parent drug. Studies on enantiomers can provide critical insights into the structure-activity relationships of cholesterol absorption inhibitors, potentially leading to the development of novel therapeutic agents. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

属性

IUPAC Name

(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-ZRBLBEILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376614-99-1
Record name (3S,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376614991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3D70Q0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Biological Evaluation of ent-Ezetimibe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[1][2][3] This inhibition leads to a reduction in the uptake of dietary and biliary cholesterol, subsequently lowering plasma cholesterol levels.[1][4] Ezetimibe possesses three chiral centers, giving rise to eight possible stereoisomers.[5] The clinically approved and biologically active form is the (3R,4S,3'S)-isomer. The pharmacological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while others may be less active or even inactive. This technical guide focuses on the synthesis and biological evaluation of ent-ezetimibe, the enantiomer of the active ezetimibe molecule, which has the (3S,4R,3'R)-configuration. While direct comparative biological data for this compound is not extensively available in public literature, this guide provides a comprehensive overview based on established synthetic strategies for ezetimibe stereoisomers and standard biological evaluation methodologies.

Synthesis of this compound

The synthesis of this compound can be achieved through a stereoselective pathway adapted from the established synthesis of ezetimibe and its other stereoisomers.[5] The key strategy involves the use of chiral auxiliaries and stereoselective reduction steps to control the stereochemistry at the three chiral centers. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway for this compound

The synthesis commences with the preparation of a key chiral intermediate, which is then elaborated to the final this compound molecule. The stereochemistry of the final product is dictated by the choice of chiral reagents and starting materials.

G cluster_0 Synthesis of Chiral Intermediate A cluster_1 Stereoselective Mannich-type Reaction cluster_2 β-Lactam Ring Formation cluster_3 Deprotection and Ketone Formation cluster_4 Stereoselective Reduction A 1. (R)-4-phenyl-2-oxazolidinone D Intermediate A (Chiral Acyl Oxazolidinone) A->D B 2. Pivaloyl chloride, Triethylamine B->D C 3. 4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid C->D G Intermediate B (Chiral β-Amino Ester Derivative) D->G E 4. TiCl4, Ti(OiPr)4 E->G F 5. N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline F->G I Intermediate C (Protected β-Lactam) G->I H 6. N,O-bis(trimethylsilyl)acetamide (BSA), TBAF H->I K Intermediate D (Ketone Intermediate) I->K J 7. H2SO4, i-PrOH J->K M This compound K->M L 8. (S)-2-Methyl-CBS-oxazaborolidine, BH3-DMS L->M

Proposed synthetic workflow for this compound.
Experimental Protocols

Synthesis of Intermediate D (Ketone Intermediate)

A detailed protocol for a similar ketone intermediate is described in the literature.[5] This can be adapted for the synthesis of the enantiomeric ketone intermediate required for this compound.

  • Step 1: Acylation of Chiral Auxiliary: To a solution of (R)-4-phenyl-2-oxazolidinone in an anhydrous solvent such as dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of pivaloyl chloride. Stir the reaction mixture for 1 hour. Then, add a solution of 4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid and continue stirring until the reaction is complete (monitored by TLC).

  • Step 2: Stereoselective Mannich-type Reaction: To a solution of the chiral acyl oxazolidinone (Intermediate A) in an anhydrous solvent like dichloromethane at -40 °C, add titanium tetrachloride and titanium isopropoxide. After stirring for 30 minutes, add a solution of N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline. The reaction is stirred at low temperature until completion.

  • Step 3: β-Lactam Formation: The resulting β-amino ester derivative (Intermediate B) is cyclized to the corresponding β-lactam (Intermediate C) using N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of tetrabutylammonium fluoride (TBAF) in a suitable solvent like acetonitrile.

  • Step 4: Deprotection: The protected β-lactam (Intermediate C) is then treated with an acid, such as 2 M sulfuric acid in isopropanol, to remove the protecting groups and yield the ketone intermediate (Intermediate D).

Synthesis of this compound

  • Step 5: Stereoselective Reduction: The ketone intermediate (Intermediate D) is dissolved in an anhydrous solvent like dichloromethane and cooled to a low temperature (e.g., -5 °C). A solution of (S)-2-Methyl-CBS-oxazaborolidine and borane dimethyl sulfide complex (BH3-DMS) is then added dropwise. The use of the (S)-CBS reagent is crucial for achieving the desired (3'R) stereochemistry. The reaction is monitored by TLC, and upon completion, it is quenched, and the product is purified by recrystallization to yield this compound.

Biological Evaluation of this compound

The primary biological target of ezetimibe is the NPC1L1 protein, a key transporter for cholesterol absorption in the intestine.[1][3] The biological evaluation of this compound would therefore focus on its ability to inhibit NPC1L1-mediated cholesterol uptake.

Signaling Pathway of Ezetimibe Action

Ezetimibe inhibits cholesterol absorption by binding to the NPC1L1 protein, which prevents the internalization of the NPC1L1-cholesterol complex.[6] This disruption of the normal cholesterol uptake pathway leads to a reduction in the amount of cholesterol delivered to the liver.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte Brush Border cluster_2 Enterocyte Cytoplasm Micelle Dietary & Biliary Cholesterol Micelles NPC1L1 NPC1L1 Protein Micelle->NPC1L1 Cholesterol Binding Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Internalization of NPC1L1-Cholesterol Complex Vesicle Cholesterol-containing Vesicle Endocytosis->Vesicle ER Endoplasmic Reticulum (Esterification) Vesicle->ER Chylomicrons Chylomicron Assembly & Secretion ER->Chylomicrons Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition ent_Ezetimibe This compound ent_Ezetimibe->NPC1L1 ?

References

Stereoisomers of Ezetimibe: A Technical Guide to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia. Its mechanism of action involves the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol and other sterols in the small intestine. The ezetimibe molecule possesses three chiral centers, giving rise to eight possible stereoisomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the stereoisomers of ezetimibe, focusing on their respective pharmacological activities, the experimental protocols used for their evaluation, and the underlying molecular interactions.

Ezetimibe is the (3R, 4S, 3'S)-stereoisomer, and its potent pharmacological activity is highly dependent on this specific configuration.[1] After oral administration, ezetimibe is rapidly metabolized to its pharmacologically active glucuronide conjugate, which exhibits even greater potency.[2] This guide will delve into the available quantitative data comparing the activity of these isomers, detail the methodologies for their assessment, and visualize the key pathways and experimental workflows.

Pharmacological Activity of Ezetimibe Stereoisomers

The therapeutic efficacy of ezetimibe is almost exclusively attributed to the (3R, 4S, 3'S)-isomer. While comprehensive pharmacological data for all eight stereoisomers is not extensively available in publicly accessible literature, the existing research consistently points to the stringent stereochemical requirements for potent inhibition of NPC1L1.

Qualitative structure-activity relationship (SAR) studies have shed some light on the importance of the stereochemistry at each chiral center. For instance, isomers with an S configuration at the C-4 position of the azetidinone ring demonstrate greater activity compared to their R counterparts. Interestingly, the stereochemistry at the C-3 position appears to be more permissive, with both 3S and 3R isomers showing comparable activity in some analog series.[3]

The most direct quantitative comparison of activity has been performed between ezetimibe and its active metabolite, ezetimibe-glucuronide. In an in vitro cholesterol uptake assay, ezetimibe-glucuronide was found to be significantly more potent than the parent compound.[2]

Table 1: In Vitro Activity of Ezetimibe and its Glucuronide Metabolite
CompoundIC50 (Cholesterol Uptake Inhibition)
Ezetimibe3.86 µM
Ezetimibe-Glucuronide682 nM

Data sourced from an in vitro cholesterol uptake assay using NPC1L1.[2]

Furthermore, the binding affinity of ezetimibe-glucuronide to the NPC1L1 protein varies across different species, which correlates with the in vivo efficacy observed in these animal models.

Table 2: Binding Affinity (KD) of Ezetimibe-Glucuronide to NPC1L1 from Various Species
SpeciesKD (nM)
Rhesus Monkey40
Human220
Rat540
Mouse12,000

Data obtained from radioligand binding assays using recombinant NPC1L1.[3][4][5]

While a complete quantitative profile for all eight stereoisomers is lacking, it is widely accepted that the enantiomer of ezetimibe is inactive, and other diastereomers exhibit significantly diminished or no activity.

Experimental Protocols

The evaluation of the pharmacological activity of ezetimibe stereoisomers relies on a combination of in vitro and in vivo experimental models. These protocols are designed to assess the inhibition of cholesterol absorption and the interaction with the molecular target, NPC1L1.

In Vitro Cholesterol Absorption Assay using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model for studying intestinal drug and nutrient absorption.

1. Cell Culture and Differentiation:

  • Caco-2 cells are seeded on permeable Transwell® filter inserts and cultured for 21-23 days to allow for spontaneous differentiation into a polarized monolayer with a well-defined brush border.[6][7]

2. Preparation of Micelles:

  • Micellar solutions containing radiolabeled cholesterol (e.g., [3H]-cholesterol) are prepared to mimic the intraluminal environment of the small intestine. These micelles typically include bile salts (e.g., sodium taurocholate), phospholipids, and fatty acids.

3. Treatment with Ezetimibe Stereoisomers:

  • Differentiated Caco-2 cell monolayers are pre-incubated with varying concentrations of the individual ezetimibe stereoisomers for a defined period (e.g., 2 hours).[6]

4. Cholesterol Uptake Measurement:

  • The radiolabeled cholesterol micellar solution is added to the apical side of the Caco-2 monolayer.

  • After an incubation period (e.g., 2 hours), the cells are washed extensively to remove any non-internalized cholesterol.

  • The cells are then lysed, and the intracellular radioactivity is quantified using liquid scintillation counting to determine the amount of cholesterol absorbed.[6]

  • The inhibitory activity of each stereoisomer is calculated relative to a vehicle control, and IC50 values are determined.

In Vivo Cholesterol Absorption Inhibition in a Hamster Model

The golden Syrian hamster is a relevant animal model for studying cholesterol metabolism and the effects of cholesterol-lowering drugs.

1. Animal Model and Diet:

  • Male Syrian Golden hamsters are fed a high-fat, high-fructose, and high-cholesterol (FFC) diet (e.g., 30% fat, 40% fructose, 0.25% cholesterol) for a period of 2 to 12 weeks to induce hyperlipidemia and insulin resistance.[6][8]

2. Drug Administration:

  • Ezetimibe stereoisomers are mixed into the FFC diet at a specified concentration to achieve a target daily dose (e.g., 1-2 mg/kg body weight).[8] The treatment period typically lasts for several weeks.

3. Sample Collection and Analysis:

  • At the end of the treatment period, animals are fasted, and blood samples are collected.

  • Plasma is separated for the analysis of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

4. Assessment of Efficacy:

  • The percentage reduction in plasma lipid parameters is calculated for each treatment group relative to the control group receiving the FFC diet without any active compound.

  • Dose-response curves can be generated to determine the ED50 for the active stereoisomers.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of the active stereoisomer of ezetimibe involves its direct interaction with the NPC1L1 protein, leading to the inhibition of cholesterol absorption.

ezetimibe_moa cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_membrane Brush Border Membrane chol_micelle Cholesterol Micelle npc1l1 NPC1L1 chol_micelle->npc1l1 Cholesterol Binding chol_complex NPC1L1-Cholesterol Complex npc1l1->chol_complex endocytosis Vesicular Endocytosis chol_complex->endocytosis Internalization intracellular_chol Intracellular Cholesterol endocytosis->intracellular_chol ezetimibe Active Ezetimibe Stereoisomer ezetimibe->npc1l1 Binding to NPC1L1 ezetimibe->inhibition Inhibition

Caption: Mechanism of action of the active ezetimibe stereoisomer.

The active (3R, 4S, 3'S)-stereoisomer of ezetimibe binds to an extracellular loop of the NPC1L1 protein.[9] This binding event is thought to lock NPC1L1 in a conformation that prevents the internalization of the NPC1L1-cholesterol complex, thereby inhibiting the vesicular endocytosis of cholesterol into the enterocyte.[10]

inactive_stereoisomer cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_membrane Brush Border Membrane chol_micelle Cholesterol Micelle npc1l1 NPC1L1 chol_micelle->npc1l1 Cholesterol Binding chol_complex NPC1L1-Cholesterol Complex npc1l1->chol_complex endocytosis Vesicular Endocytosis chol_complex->endocytosis Internalization intracellular_chol Intracellular Cholesterol endocytosis->intracellular_chol inactive_ezetimibe Inactive Ezetimibe Stereoisomer inactive_ezetimibe->npc1l1 No/Low Affinity Binding

Caption: Putative interaction of inactive ezetimibe stereoisomers with NPC1L1.

Inactive stereoisomers are presumed to have very low or no binding affinity for NPC1L1 due to their incorrect spatial arrangement of key functional groups. Consequently, they are unable to effectively inhibit the endocytosis of the NPC1L1-cholesterol complex, allowing cholesterol absorption to proceed normally.

Conclusion

References

The Enantiomer of Efficacy: A Technical Guide to ent-Ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the RRS-Enantiomer of the Cholesterol Absorption Inhibitor Ezetimibe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. As a chiral molecule with three stereocenters, Ezetimibe has seven other possible stereoisomers. This technical guide focuses on ent-Ezetimibe, the enantiomer of the active (3R,4S,3'S)-Ezetimibe. Designated as the (3S,4R,3'R)-isomer, and sometimes referred to in literature as the RSR-isomer, this compound provides a classic example of stereoselectivity in pharmacology. This document will delve into the stereochemistry, synthesis, and comparative biological activity of this compound, highlighting its significantly reduced affinity for the NPC1L1 protein. Through a detailed examination of available data and experimental protocols, this guide serves as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Stereochemical Landscape of Ezetimibe

Ezetimibe's therapeutic success as a cholesterol-lowering agent is critically dependent on its specific stereochemical configuration. The molecule possesses three chiral centers, giving rise to a total of eight stereoisomers. The commercially available drug, Ezetimibe, is the single (3R,4S,3'S)-enantiomer. Stereoisomers of chiral drugs often exhibit profound differences in their pharmacological and toxicological profiles. It is a common phenomenon that one enantiomer is therapeutically active while others may be less active, inactive, or even contribute to adverse effects[1].

This compound is the enantiomer of the active Ezetimibe, meaning it is the mirror image of the drug. Its systematic name is (3S,4R)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. Understanding the properties of this compound is crucial for comprehending the structure-activity relationships (SAR) of this class of cholesterol absorption inhibitors and for the quality control of Ezetimibe synthesis, where other stereoisomers can arise as impurities[1][2].

Mechanism of Action: The Role of NPC1L1 and Stereoselectivity

Ezetimibe exerts its cholesterol-lowering effect by selectively inhibiting the absorption of dietary and biliary cholesterol in the small intestine. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein located on the brush border of enterocytes[3]. Ezetimibe binds to NPC1L1, which in turn inhibits the internalization of the NPC1L1/cholesterol complex, thereby preventing cholesterol from entering the enterocytes[4][5]. This leads to a reduction in the delivery of intestinal cholesterol to the liver, a decrease in hepatic cholesterol stores, and an upregulation of LDL receptors, resulting in increased clearance of LDL-cholesterol from the bloodstream.

The interaction between Ezetimibe and NPC1L1 is highly stereospecific. The precise three-dimensional arrangement of the substituents on the azetidinone core of Ezetimibe is critical for high-affinity binding to its target.

References

The Role of ent-Ezetimibe in Elucidating the Stereospecificity of NPC1L1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter responsible for the intestinal absorption of dietary and biliary cholesterol. Its central role in cholesterol homeostasis has made it a key target for hypercholesterolemia therapies. Ezetimibe, a potent inhibitor of NPC1L1, effectively blocks cholesterol uptake, thereby reducing plasma cholesterol levels. The interaction between ezetimibe and NPC1L1 is highly specific, a characteristic elegantly demonstrated through the use of its enantiomer, ent-ezetimibe. This technical guide explores the pivotal role of this compound as a research tool to study the stereospecific nature of the NPC1L1-ezetimibe interaction, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

The Stereospecificity of NPC1L1 Inhibition

The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the context of drug-target interactions, one enantiomer often exhibits significantly higher affinity and efficacy than its mirror image. This is precisely the case for ezetimibe and its interaction with NPC1L1. Ezetimibe possesses a specific three-dimensional structure that allows it to bind effectively to a pocket within the NPC1L1 protein, leading to the inhibition of cholesterol transport.

To validate that this interaction is indeed stereospecific, researchers employ this compound, the enantiomer of ezetimibe, as a negative control in various assays. The stark contrast in the biological activity between these two stereoisomers provides compelling evidence that the binding of ezetimibe to NPC1L1 is not a result of non-specific interactions but rather a highly defined molecular recognition event.

Quantitative Data: A Comparative Analysis of Ezetimibe and this compound

The difference in the affinity of ezetimibe and this compound for NPC1L1 can be quantified through binding assays. The dissociation constant (K D ), a measure of the strength of the binding interaction, is significantly higher for this compound, indicating a much weaker interaction with the NPC1L1 protein. The following table summarizes the comparative binding affinities of ezetimibe, its active glucuronide metabolite, and its inactive enantiomer to NPC1L1 from different species.

CompoundSpeciesK D (nM)
Ezetimibe GlucuronideHuman220
Rhesus Monkey40
Rat540
This compound Human22,000
Rhesus Monkey130,000
Rat74,000

Data sourced from Garcia-Calvo et al. (2005), Proceedings of the National Academy of Sciences of the United States of America.[1]

As the data clearly illustrates, the binding affinity of this compound for NPC1L1 is dramatically lower (by orders of magnitude) across all tested species compared to the active ezetimibe glucuronide. This profound difference underscores the stereoselective nature of the binding pocket on the NPC1L1 protein.

Experimental Protocols

The use of this compound as a negative control is crucial in a variety of experimental setups designed to investigate NPC1L1 function and inhibition. Below are detailed methodologies for key experiments.

NPC1L1 Binding Assay

This assay directly measures the binding affinity of compounds to the NPC1L1 protein.

Objective: To determine and compare the dissociation constants (K D ) of ezetimibe and this compound for the NPC1L1 protein.

Materials:

  • HEK 293 cells expressing recombinant NPC1L1 (from human, rat, or rhesus monkey)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Radiolabeled ezetimibe glucuronide (e.g., [ 3 H]ezetimibe glucuronide)

  • Unlabeled ezetimibe

  • Unlabeled this compound

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation:

    • Culture HEK 293 cells expressing the desired NPC1L1 ortholog.

    • Harvest the cells and homogenize them in a hypotonic buffer to isolate cell membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Reaction:

    • Set up a series of reaction tubes containing a fixed concentration of cell membranes expressing NPC1L1.

    • Add a fixed concentration of radiolabeled ezetimibe glucuronide to each tube.

    • To determine non-specific binding, add a high concentration of unlabeled ezetimibe to a subset of tubes.

    • To determine the binding affinity of this compound, add increasing concentrations of unlabeled this compound to another subset of tubes.

    • Incubate the reactions at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using a suitable software to determine the K D values for ezetimibe and this compound. The expected outcome is a significantly higher K D for this compound, confirming its low binding affinity.

Cellular Cholesterol Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of cholesterol into cells expressing NPC1L1.

Objective: To assess the inhibitory effect of ezetimibe and this compound on NPC1L1-mediated cholesterol uptake.

Materials:

  • Cells expressing NPC1L1 (e.g., Caco-2 cells or engineered cell lines)

  • Radiolabeled cholesterol (e.g., [ 14 C]cholesterol)

  • Ezetimibe

  • This compound

  • Cell culture medium and plates

  • Scintillation fluid and counter

Methodology:

  • Cell Culture and Treatment:

    • Seed NPC1L1-expressing cells in multi-well plates and grow to confluence.

    • Pre-incubate the cells with varying concentrations of ezetimibe or this compound for a specified period (e.g., 30 minutes). Include a vehicle-only control.

  • Cholesterol Uptake:

    • Prepare a micellar solution containing radiolabeled cholesterol.

    • Add the radiolabeled cholesterol solution to the cells and incubate for a defined time (e.g., 1-2 hours) to allow for cholesterol uptake.

  • Washing and Lysis:

    • Remove the cholesterol-containing medium and wash the cells multiple times with a cold wash buffer to remove any extracellular radiolabel.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysates to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter to determine the amount of cholesterol taken up by the cells.

  • Data Analysis:

    • Normalize the cholesterol uptake to the total protein concentration in each well.

    • Plot the cholesterol uptake against the concentration of the inhibitor to determine the IC 50 (the concentration of inhibitor that causes 50% inhibition of cholesterol uptake). It is expected that ezetimibe will show a potent inhibitory effect with a low IC 50 value, while this compound will be largely inactive, demonstrating the stereospecificity of the inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows discussed in this guide.

NPC1L1_Inhibition_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte Micellar Cholesterol Micellar Cholesterol NPC1L1 NPC1L1 Micellar Cholesterol->NPC1L1 Binds Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Internalization Cholesterol_Uptake Cholesterol Uptake Endocytosis->Cholesterol_Uptake Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Binds & Inhibits ent_Ezetimibe This compound ent_Ezetimibe->NPC1L1 No Significant Binding

Caption: Ezetimibe Inhibition of NPC1L1-Mediated Cholesterol Uptake.

Binding_Assay_Workflow A Prepare Membranes from NPC1L1-expressing cells B Incubate Membranes with Radiolabeled Ezetimibe Glucuronide A->B C Add Unlabeled Ezetimibe (for non-specific binding) B->C D Add Unlabeled this compound (for competitive binding) B->D E Separate Bound from Unbound Ligand (Filtration) C->E D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding and Determine KD F->G

Caption: Workflow for NPC1L1 Radioligand Binding Assay.

Conclusion

The enantiomer of ezetimibe, this compound, serves as an indispensable tool in the study of the Niemann-Pick C1-Like 1 protein. Its profound lack of binding affinity and inhibitory activity against NPC1L1, in stark contrast to the potent effects of ezetimibe, provides unequivocal evidence for the stereospecific nature of this crucial drug-target interaction. By employing this compound as a negative control in binding and cellular uptake assays, researchers can confidently validate the specificity of their findings and further unravel the intricate mechanisms of cholesterol absorption and its pharmacological modulation. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the effective use of this compound in advancing our understanding of NPC1L1 biology and the development of next-generation cholesterol-lowering therapies.

References

Discovery and synthesis of enantiomerically pure ezetimibe derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Enantiomerically Pure Ezetimibe Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of ezetimibe and its enantiomerically pure derivatives. It is designed to serve as a core resource for professionals engaged in pharmaceutical research and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Discovery and Mechanism of Action

Ezetimibe, marketed as Zetia® or Ezetrol®, is a landmark lipid-lowering agent that functions as a selective cholesterol absorption inhibitor.[1][2] Its discovery by Schering-Plough (now Merck & Co.) marked a significant advancement in hypercholesterolemia treatment.[3] Interestingly, the research program was initially aimed at identifying acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitors.[4][5] During these studies, ezetimibe was identified as a potent inhibitor of intestinal cholesterol absorption, an effect that was later understood to be its primary mechanism of action.[4][5]

The molecular target of ezetimibe was subsequently identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol and phytosterol absorption located on the brush border of enterocytes in the small intestine.[1][6][7][8]

Mechanism of Action: Ezetimibe's therapeutic effect is achieved by selectively binding to the NPC1L1 protein.[1][7] This action disrupts the normal uptake of cholesterol from the intestinal lumen. The process unfolds as follows:

  • Binding to NPC1L1: Ezetimibe localizes at the brush border of the small intestine and binds to the NPC1L1 protein.[1]

  • Inhibition of Cholesterol Uptake: This binding prevents the formation and subsequent internalization of the NPC1L1/cholesterol complex, which is a crucial step for cholesterol to enter the enterocyte.[1][9] The internalization process normally involves the adaptor protein 2 (AP2) complex and clathrin.[1]

  • Reduced Cholesterol Delivery: By inhibiting intestinal absorption, ezetimibe reduces the amount of cholesterol delivered to the liver.[1][6]

  • Upregulation of LDL Receptors: The depletion of hepatic cholesterol stores triggers a compensatory mechanism: the liver increases the expression of low-density lipoprotein (LDL) receptors on its surface.[6][7]

  • Enhanced LDL-C Clearance: The increased number of LDL receptors enhances the clearance of LDL-cholesterol ("bad cholesterol") from the bloodstream, ultimately lowering plasma LDL-C levels.[7]

Clinical trials have demonstrated that ezetimibe can reduce LDL-C levels by 15-20%.[1][9] It does not affect the absorption of triglycerides or fat-soluble vitamins.[1][6]

Ezetimibe_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Brush Border) cluster_liver_effect Systemic Effect cholesterol Dietary/Biliary Cholesterol NPC1L1 NPC1L1 Protein cholesterol->NPC1L1 binds Complex NPC1L1/Cholesterol Complex NPC1L1->Complex forms Ezetimibe Ezetimibe Ezetimibe->NPC1L1 binds & inhibits Endocytosis Clathrin-mediated Endocytosis Ezetimibe->Endocytosis blocks Complex->Endocytosis Liver Cholesterol to Liver (via Chylomicrons) Endocytosis->Liver leads to ReducedDelivery Reduced Cholesterol Delivery to Liver Liver->ReducedDelivery LDLr Upregulation of Hepatic LDL Receptors ReducedDelivery->LDLr LDLClearance Increased Plasma LDL-C Clearance LDLr->LDLClearance

Caption: Ezetimibe's mechanism of inhibiting cholesterol absorption.

Enantioselective Synthesis of Ezetimibe and Derivatives

The ezetimibe molecule possesses three chiral centers, leading to eight possible stereoisomers.[10] The desired biological activity resides in the specific (3R, 4S) configuration of the azetidinone core and the (S) configuration of the hydroxyl group on the C-3 side chain. Therefore, developing efficient and highly stereoselective synthetic routes is of paramount importance.

Strategy I: Stereoselective Synthesis via Cross-Metathesis

A robust method for the enantioselective preparation of ezetimibe utilizes a Ruthenium-catalyzed cross-metathesis (CM) reaction.[11][12] This approach provides the desired Z-selectivity and is scalable.

Experimental Protocol:

  • Cross-Metathesis (CM): The synthesis begins with a CM reaction between a β-arylated α-methylidene-β-lactam and a terminal olefin (homoallylic alcohol). The reaction is catalyzed by the Hoveyda–Grubbs second-generation catalyst, affording α-alkylidene-β-aryl-β-lactams with exclusive Z-selectivity.[11]

  • Hydrogenation: The trisubstituted double bond of the resulting cis-β-lactam is hydrogenated using Palladium on carbon (Pd/C) in methanol. This step proceeds from the less hindered side, yielding a mixture of diastereoisomers.[11]

  • Epimerization: The diastereomeric mixture is then subjected to DBN-based epimerization to enrich the desired stereoisomer.[11]

  • Desilylation: The final step involves the removal of the silyl protecting group to yield ezetimibe.[11]

Caption: Workflow for ezetimibe synthesis via cross-metathesis.

Quantitative Data for Cross-Metathesis Route

Step Product Yield Selectivity Reference
Cross-Metathesis α-Alkylidene-β-aryl-β-lactams 41–83% Exclusive Z-selectivity [11]
Hydrogenation cis-β-lactam Diastereomers 90% - [11]

| Overall | Ezetimibe | 30% | - |[11] |

Strategy II: Asymmetric Synthesis from Baylis-Hillman Adducts

An alternative and efficient enantioselective synthesis of ezetimibe analogues starts from Baylis-Hillman adducts, employing a domino reaction sequence to establish stereochemistry.[13][14][15][16]

Experimental Protocol:

  • Baylis-Hillman Reaction: The synthesis commences with a Baylis-Hillman reaction between p-anisaldehyde and tert-butyl acrylate to form the adduct.[13][16]

  • Acetylation: The resulting alcohol is acetylated with acetic anhydride and pyridine.[13]

  • Domino Reaction: The acetate undergoes a domino process initiated by a chiral lithium amide. This sequence includes an allylic acetate rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition, which collectively provide a δ-amino acid derivative with excellent stereochemical control (>95% de).[13][14][16]

  • Functional Group Interconversion: The δ-amino acid derivative is subjected to a series of transformations. The tert-butyl ester is released in an acidic medium to yield a β-amino acid.[13][16]

  • Debenzylation & Lactam Formation: A chemoselective debenzylation is performed using ceric ammonium nitrate (CAN). The final β-lactam ring is formed via a coupling reaction using EDCI and HOBt, yielding the azetidinone core.[13][16]

Caption: Workflow for synthesis from Baylis-Hillman adducts.

Quantitative Data for Baylis-Hillman Route

Step Product Yield Diastereomeric Excess (de) Reference
Domino Reaction δ-Amino Acid Derivative 59% >95% [13]
Debenzylation Debenzylated β-Amino Acid 84% - [13][16]

| Lactam Formation | Azetidinone Core | 70% (over 4 steps) | - |[13] |

Strategy III: Synthesis of Amino-β-Lactam Derivatives as Bioisosteres

To explore structure-activity relationships, novel ezetimibe analogues have been synthesized by replacing a methylene group (-CH2-) in the C-3 side chain with an amino group (-NH-), a classical bioisosteric exchange.[8]

Experimental Protocol: The synthesis starts from enantiomerically pure trans-(3R,4R)-amino-β-lactam. Two primary pathways are employed:

  • Pathway A:

    • N-Alkylation: The starting β-lactam is N-alkylated with 2-bromo-1-(4-fluorophenyl)ethan-1-one.

    • Stereoselective Reduction: The resulting side-chain keto group is reduced stereoselectively using a CBS catalyst (Corey-Bakshi-Shibata catalyst).

  • Pathway B:

    • Stereoselective Reduction: The keto group of 2-bromo-1-(4-fluorophenyl)ethan-1-one is first reduced to a chiral alcohol.

    • N-Alkylation: This chiral alcohol is then used to N-alkylate the trans-amino-β-lactam.

Caption: Synthetic pathways for amino-β-lactam bioisosteres.

Biological Activity of Amino-β-Lactam Derivatives

Compound [³H]Cholesterol Reduction in Plasma (vs. Vehicle) [³H]Cholesterol Reduction in Liver (vs. Vehicle) Reference
Analogue 5 50% 44% [8]
Analogue 6 32% 47% [8]

| Ezetimibe | (Comparable) | (Comparable) |[8] |

Structure-Activity Relationships (SAR)

SAR studies on 2-azetidinone derivatives have revealed key structural features required for potent cholesterol absorption inhibition.[8][17]

  • 2-Azetidinone Core: The β-lactam ring is essential for activity.[8][17]

  • C-4 Substituent: An aryl group at the C-4 position is required, with optimal activity seen with a polar moiety like a hydroxyl or alkoxy group at the para-position.[8][17] The (S) stereochemistry at this carbon confers greater activity than the (R) isomer.[13]

  • N-1 Substituent: The N-aryl ring is also a requirement for activity.[17]

  • C-3 Side Chain: A three-atom linker chain at the C-3 position bearing a pendent aryl group is considered optimal.[8][17] There appears to be no significant stereochemical preference at the C-3 position itself.[13]

Conclusion

The development of ezetimibe has provided a unique therapeutic option for managing hypercholesterolemia through the novel mechanism of cholesterol absorption inhibition. The synthesis of enantiomerically pure ezetimibe and its derivatives presents a significant chemical challenge, which has been met with innovative stereoselective strategies, including cross-metathesis and domino reactions starting from Baylis-Hillman adducts. These methodologies provide robust control over the critical stereocenters required for biological activity. Furthermore, the synthesis and evaluation of bioisosteric analogues continue to refine our understanding of the structure-activity relationships governing NPC1L1 inhibition, paving the way for the design of future generations of cholesterol absorption inhibitors. This guide provides a foundational resource for chemists and pharmacologists working to advance this important class of cardiovascular drugs.

References

Preliminary In Vitro Studies of ent-Ezetimibe: A Review of Stereoselectivity and a Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a potent cholesterol absorption inhibitor that functions through the stereospecific inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. Its clinical efficacy is intrinsically linked to its unique (3R,4S)-β-lactam core and the specific spatial arrangement of its substituents. This technical guide delves into the preliminary in vitro understanding of its enantiomer, ent-Ezetimibe. Currently, there is a notable absence of direct in vitro studies characterizing the biological activity of this compound in publicly accessible literature. This guide, therefore, synthesizes the extensive in vitro data available for ezetimibe to provide a framework for the anticipated (in)activity of its enantiomer. By examining the structure-activity relationships and the highly stereoselective nature of ezetimibe's interaction with its target, we infer the likely biological profile of this compound. This document also presents standardized in vitro protocols that would be essential for a formal investigation of this compound, alongside a comparative analysis of known ezetimibe analogs.

Introduction: The Stereochemical Importance of Ezetimibe

Ezetimibe's mechanism of action is the inhibition of intestinal cholesterol uptake by directly binding to the NPC1L1 protein. This interaction prevents the internalization of cholesterol into enterocytes. The binding of ezetimibe to NPC1L1 is highly specific, and structure-activity relationship studies have consistently highlighted the critical role of its stereochemistry. Even subtle changes to its structure can significantly impact its binding affinity and inhibitory activity. Given this high degree of stereoselectivity, it is widely presumed that the enantiomer, this compound, would exhibit negligible to no inhibitory effect on NPC1L1. However, a comprehensive in vitro evaluation is necessary to confirm this hypothesis and to fully characterize the stereochemical requirements for NPC1L1 inhibition.

Quantitative In Vitro Data: Ezetimibe and Its Analogs

While direct in vitro data for this compound is not available, the following table summarizes key quantitative data for ezetimibe, its active metabolite (ezetimibe-glucuronide), and a potent analog. This data provides a benchmark for the expected level of activity for a potent NPC1L1 inhibitor.

CompoundAssayTargetKey Parameter (IC50)Reference
EzetimibeCholesterol Uptake InhibitionNPC1L13.86 µM[1]
Ezetimibe-GlucuronideCholesterol Uptake InhibitionNPC1L1682 nM[1]
Ezetimibe-PS (analog)Cholesterol Uptake InhibitionNPC1L150.2 nM[1]
This compound Cholesterol Uptake Inhibition NPC1L1 Data Not Available
This compound NPC1L1 Binding Affinity NPC1L1 Data Not Available

Experimental Protocols for In Vitro Evaluation

The following are detailed methodologies for key in vitro experiments that are standard for assessing the activity of ezetimibe and would be directly applicable to the study of this compound.

Cholesterol Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled cholesterol in cells expressing the NPC1L1 protein.

Materials:

  • HEK293 cells stably expressing human NPC1L1

  • DMEM supplemented with 10% FBS, penicillin-streptomycin

  • [³H]-cholesterol

  • Taurocholate

  • Test compounds (ezetimibe, this compound) dissolved in DMSO

  • Scintillation counter

Protocol:

  • Seed HEK293-hNPC1L1 cells in 24-well plates and grow to confluence.

  • Prepare micellar solutions of [³H]-cholesterol by mixing with taurocholate in serum-free DMEM.

  • Pre-incubate the confluent cells with varying concentrations of the test compounds (or vehicle control) in serum-free DMEM for 1 hour at 37°C.

  • Add the [³H]-cholesterol micellar solution to each well and incubate for 2 hours at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage of cholesterol uptake inhibition relative to the vehicle control and determine the IC₅₀ value.

NPC1L1 Binding Assay

This assay quantifies the binding affinity of a compound to the NPC1L1 protein, typically using a radiolabeled ligand in a competitive binding format.

Materials:

  • Membrane preparations from cells overexpressing NPC1L1 (e.g., HEK293-hNPC1L1)

  • Radiolabeled ezetimibe analog (e.g., [³H]-ezetimibe glucuronide)

  • Binding buffer (e.g., Tris-HCl with BSA)

  • Test compounds (ezetimibe, this compound) at various concentrations

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to reach binding equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ezetimibe.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Competitive binding curves are generated, and the Kᵢ or IC₅₀ values for the test compounds are determined.

Visualization of Pathways and Workflows

Signaling Pathway of Ezetimibe Action

The following diagram illustrates the established mechanism by which ezetimibe inhibits cholesterol absorption through its interaction with NPC1L1.

Ezetimibe_Pathway Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Binds to Vesicular_Transport Vesicular Transport (Clathrin-mediated endocytosis) NPC1L1->Vesicular_Transport Internalization Enterocyte Enterocyte Cytoplasm Vesicular_Transport->Enterocyte Cholesterol Uptake Ezetimibe Ezetimibe Ezetimibe->Inhibition Inhibition->NPC1L1 Binds to & Inhibits Internalization Experimental_Workflow start Start: Synthesize/Acquire Ezetimibe & this compound binding_assay NPC1L1 Binding Assay (Competitive Binding) start->binding_assay uptake_assay Cholesterol Uptake Assay (HEK293-hNPC1L1 cells) start->uptake_assay data_analysis Data Analysis: Determine Ki and IC50 binding_assay->data_analysis uptake_assay->data_analysis comparison Comparative Analysis of Stereoisomer Activity data_analysis->comparison conclusion Conclusion on Stereoselectivity comparison->conclusion

References

Methodological & Application

Application Note and Protocol: Chiral Separation of Ezetimibe Optical Isomers Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ezetimibe is a pharmaceutical agent used to lower cholesterol levels by inhibiting its absorption in the intestine.[1][2][3] The ezetimibe molecule possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. In pharmaceutical development and quality control, it is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles.[1][4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like ezetimibe.[5]

This document provides detailed protocols for the chiral separation of ezetimibe's optical isomers using both normal-phase and reverse-phase HPLC methods. The methodologies are based on validated procedures and are intended for researchers, scientists, and professionals in drug development and quality control.

Method 1: Normal-Phase HPLC Separation

This method outlines the enantioselective separation of ezetimibe and its (R)-enantiomer using a normal-phase HPLC system with an amylose-based chiral stationary phase.[1][4]

Experimental Protocol

1. Apparatus and Materials

  • HPLC System: A gradient HPLC system with a UV detector.

  • Chiral Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm).[1][4]

  • Reagents:

    • n-Hexane (HPLC grade)[1]

    • Ethanol (HPLC grade)[1]

    • 2-Propanol (IPA) (HPLC grade)[1]

    • Trifluoroacetic acid (TFA) (Analytical grade)[1]

    • Ezetimibe reference standard and (R)-enantiomer.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of n-Hexane, ethanol, 2-propanol, and trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v/v/v).[1][4] Degas the mobile phase before use.

  • Diluent: A mixture of n-hexane and ethanol in the ratio of 80:20 (v/v).[1]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of ezetimibe and its (R)-enantiomer in the diluent to obtain a desired concentration (e.g., 1000 µg/mL each for method development or a lower concentration for impurity analysis).[1]

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the ezetimibe bulk drug sample in the diluent to the desired concentration (e.g., 1000 µg/mL).[1]

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the normal-phase separation.

ParameterValue
Column Chiralpak AS-H (250 x 4.6 mm, 5 µm)[1][4]
Mobile Phase n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1, v/v/v/v)[1][4]
Flow Rate 1.0 mL/min[6]
Column Temperature Ambient
Detection Wavelength 230 nm[6]
Injection Volume 10 µL[1][4]
Run Time 25 minutes[1][4]

4. Data Analysis

  • The (R)-enantiomer is the undesired enantiomer and typically elutes before the active ezetimibe isomer.[1][4]

  • The resolution between the two enantiomer peaks should be greater than 2.0.[1][4]

Quantitative Data Summary

The following table presents typical retention times and validation parameters for this method.

Parameter(R)-EnantiomerEzetimibe
Retention Time (min) ~10.4[1][4]~12.2[1][4]
Resolution > 2.0[1][4]
Limit of Detection (LOD) 0.2 µg/mL[1][4]-
Limit of Quantification (LOQ) 0.5 µg/mL[1][4]-

Method 2: Reverse-Phase HPLC Separation

This method provides an alternative approach using a reverse-phase HPLC system for the enantiomeric separation of ezetimibe.

Experimental Protocol

1. Apparatus and Materials

  • HPLC System: A gradient HPLC system with a PDA detector.

  • Chiral Column: Chiralpak AS-RH (dimensions not specified).[7]

  • Reagents:

    • Acetonitrile (HPLC grade)[7]

    • Water (HPLC grade)[7]

    • Formic acid (Analytical grade)[7]

    • Ezetimibe reference standard and (R)-enantiomer.

2. Preparation of Solutions

  • Mobile Phase: A gradient mixture of Water-Acetonitrile-Formic acid. The exact gradient program should be optimized for the specific system. Formic acid is a critical additive for improving resolution.[7]

  • Standard and Sample Solutions: Prepare as described in the normal-phase method, using a suitable diluent compatible with the reverse-phase system.

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the reverse-phase separation.

ParameterValue
Column Chiralpak AS-RH[7]
Mobile Phase Water-Acetonitrile-Formic acid (gradient)[7]
Flow Rate Not specified
Column Temperature Ambient
Detection Wavelength Not specified (UV/PDA)
Injection Volume Not specified
Quantitative Data Summary

The following table presents typical validation parameters for this reverse-phase method.

Parameter(R)-Ezetimibe
Resolution ~2.0[7]
Limit of Detection (LOD) 0.14 µg/mL[7]
Limit of Quantification (LOQ) 0.47 µg/mL[7]
Recovery 93.3% to 98.9%[7]

Method 3: Normal-Phase HPLC with Chiralpak IC

This method details the separation of ezetimibe optical isomers using an immobilized-type chiral stationary phase, Chiralpak IC.[5][8]

Experimental Protocol

1. Apparatus and Materials

  • HPLC System: HPLC with a UV-Vis Detector.[5]

  • Chiral Column: Chiralpak IC (250 mm × 4.6 mm I.D., 5 μm).[5]

  • Reagents:

    • n-Hexane (HPLC grade)[5]

    • Isopropanol (IPA) (HPLC grade)[5]

    • Diethylamine (DEA) (Analytical grade)[5]

    • Ezetimibe and its stereoisomers.

2. Preparation of Solutions

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[5][8]

  • Sample Solution: Dissolve the required amount of the sample in the mobile phase.[5]

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for this method.

ParameterValue
Column Chiralpak IC (250 mm × 4.6 mm I.D., 5 μm)[5]
Mobile Phase n-hexane–IPA–DEA (90:10:0.1, v/v)[5][8]
Flow Rate 1.0 mL min−1[5][8]
Column Temperature 25°C[5][8]
Detection Wavelength 256 nm[5][8]
Injection Volume 20 μL[5]
Quantitative Data Summary

This method was able to separate four ezetimibe optical isomers with good resolution.

Isomer PairResolution
EZ and EZ-II3.5[8]
EZ-II and EZ-III2.7[8]
EZ-III and EZ-IV2.5[8]

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of ezetimibe using HPLC.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_mp Prepare Mobile Phase hplc_setup HPLC System Setup (Column, Flow Rate, Temp) prep_mp->hplc_setup prep_dil Prepare Diluent prep_std Prepare Standard Solution prep_dil->prep_std prep_sample Prepare Sample Solution prep_dil->prep_sample hplc_inject Inject Sample/Standard prep_std->hplc_inject prep_sample->hplc_inject hplc_setup->hplc_inject hplc_run Chromatographic Run hplc_inject->hplc_run data_acq Data Acquisition hplc_run->data_acq data_proc Process Chromatogram data_acq->data_proc data_report Generate Report (Retention Time, Resolution, Purity) data_proc->data_report

Caption: Workflow for Chiral HPLC Analysis of Ezetimibe.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the chiral separation of ezetimibe's optical isomers. The choice between normal-phase and reverse-phase methods will depend on the specific laboratory setup and requirements. The provided protocols and data summaries offer a solid foundation for method development, validation, and routine quality control of ezetimibe, ensuring its enantiomeric purity and therapeutic efficacy.

References

Application Note: Chiral Separation of Ezetimibe and its R-enantiomer by Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the chiral separation of ezetimibe and its R-enantiomer using Supercritical Fluid Chromatography (SFC). Ezetimibe, a cholesterol absorption inhibitor, contains three chiral centers, and controlling its enantiomeric purity is critical for its therapeutic efficacy and safety. The developed SFC method provides a rapid and effective means for both analytical determination and preparative isolation of the R-enantiomer. This document provides detailed protocols for both analytical and preparative scale separations, making it a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

Ezetimibe is a potent lipid-lowering compound that functions by inhibiting the absorption of cholesterol from the intestine. The stereochemistry of ezetimibe is crucial for its biological activity. The desired enantiomer possesses a specific configuration at its three chiral centers. The presence of other stereoisomers, particularly the R-enantiomer, can affect the drug's efficacy and potentially introduce unwanted side effects. Therefore, a reliable analytical method to separate and quantify the enantiomers is essential for quality control and stability studies. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). This application note presents a validated SFC method for the successful separation of ezetimibe and its R-enantiomer.

Data Presentation

Analytical Method Performance

The following table summarizes the quantitative data for the analytical scale SFC separation of ezetimibe and its R-enantiomer.[1]

ParameterValue
ColumnChiralcel OD (4.6 mm x 250 mm, 10 µm)
Mobile PhaseCO2 / Methanol with 0.1% TFA & 0.1% TEA (90:10, v/v)
Flow Rate3.0 mL/min
Column Temperature35 °C
Back Pressure15 MPa
Detection Wavelength235 nm
Resolution Factor1.6
Run Time15 min
Linearity Range0.010 - 0.100 mg/mL
Correlation Coefficient (r)0.9999
Limit of Quantitation (S/N=10)34 ng (R-enantiomer), 32 ng (Ezetimibe)
Limit of Detection (S/N=3)10 ng (R-enantiomer), 9 ng (Ezetimibe)
Spiked Recovery of R-enantiomer98.4%
Preparative Method Parameters

For the isolation of the R-enantiomer, a preparative scale SFC method was developed. The key parameters are outlined below.[2][3][4][5][6]

ParameterValue
ColumnChiralcel OD-H (30 mm x 250 mm, 5 µm)
Mobile PhaseCO2 / 2-Propanol (85:15, v/v)
Total Flow Rate100 g/min
Automatic Back Pressure Regulator180 bar
Detection Wavelength230 nm
Purity of Isolated R-Isomer~98%

Experimental Protocols

Analytical Scale Separation of Ezetimibe and R-enantiomer

1. Instrumentation:

  • A supercritical fluid chromatography system equipped with a pump for CO2 delivery, a co-solvent pump, an autosampler, a column oven, a back pressure regulator, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Chiralcel OD (4.6 mm x 250 mm, 10 µm)

  • Mobile Phase: A mixture of supercritical CO2 and a modifier. The modifier consists of methanol with 0.1% trifluoroacetic acid (TFA) and 0.1% triethylamine (TEA). The final mobile phase composition is 90% CO2 and 10% modifier (v/v).[1]

  • Flow Rate: 3.0 mL/min.[1]

  • Column Temperature: Maintained at 35 °C.[1]

  • Back Pressure: Set to 15 MPa.[1]

  • Detection: UV detection at a wavelength of 235 nm.[1]

3. Sample Preparation:

  • Prepare a stock solution of the ezetimibe sample containing the R-enantiomer in a suitable solvent (e.g., methanol or ethanol).

  • Dilute the stock solution to a concentration within the linear range of the method (0.010 - 0.100 mg/mL).[1]

4. Procedure:

  • Equilibrate the SFC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the separation and record the chromatogram for 15 minutes.[1]

  • Identify the peaks corresponding to the R-enantiomer and ezetimibe based on their retention times.

Preparative Scale Isolation of Ezetimibe R-enantiomer

1. Instrumentation:

  • A preparative supercritical fluid chromatography system (e.g., SFC 200 System) with a high-capacity CO2 pump, a co-solvent pump, a sample injection module, a preparative column, a back pressure regulator, a detector, and a fraction collector.[3][4]

2. Chromatographic Conditions:

  • Column: Chiralcel OD-H (30 mm x 250 mm, 5 µm).[2][3][4][5][6]

  • Mobile Phase: A mixture of supercritical CO2 and 2-Propanol at a ratio of 85:15 (v/v).[2][3][5][6]

  • Total Flow Rate: 100 g/min .[3][4]

  • Automatic Back Pressure Regulator: Maintained at 180 bar.[3][4]

  • Detection: UV detection at 230 nm.[2][3][5][6]

3. Sample Preparation:

  • Dissolve the ezetimibe racemic mixture in a suitable solvent (e.g., ethanol) to a concentration of 10 mg/mL.[3]

4. Procedure:

  • Equilibrate the preparative SFC system with the specified mobile phase.

  • Inject the prepared sample solution.

  • Monitor the separation and collect the fraction corresponding to the R-enantiomer peak.

  • The collected fraction can then be distilled to remove the solvent, yielding the isolated R-enantiomer.[3]

Visualizations

SFC_Workflow cluster_prep Sample & System Preparation cluster_sfc SFC Separation cluster_analysis Data Analysis & Collection cluster_output Output SamplePrep Sample Preparation (Dissolve in Ethanol) Injection Sample Injection SamplePrep->Injection SystemEquilibration SFC System Equilibration SystemEquilibration->Injection Separation Chiral Separation on Chiralcel OD/OD-H Column Injection->Separation Detection UV Detection (230-235 nm) Separation->Detection Analytical Analytical Scale: Quantification of Enantiomers Detection->Analytical Preparative Preparative Scale: Fraction Collection of R-enantiomer Detection->Preparative Report Analytical Report (Purity, Resolution) Analytical->Report IsolatedProduct Isolated R-enantiomer (~98% Purity) Preparative->IsolatedProduct

Caption: Workflow for SFC separation of ezetimibe enantiomers.

Conclusion

The supercritical fluid chromatography methods presented in this application note provide effective solutions for both the analytical quantification and preparative isolation of the R-enantiomer of ezetimibe. The analytical method is shown to be accurate, repeatable, and stable, making it suitable for quality control and stability research.[1] The preparative method allows for the efficient isolation of the R-enantiomer with high purity. These protocols offer significant advantages in terms of speed and reduced environmental impact, aligning with the principles of green chemistry.

References

Application Note: Enantioselective HPLC Method for Ezetimibe Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ezetimibe is a cholesterol absorption inhibitor that is marketed as a single enantiomer, (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.[1] The presence of other stereoisomers can be considered an impurity. Therefore, a robust and reliable analytical method to separate and quantify the enantiomers of ezetimibe is crucial for quality control in pharmaceutical manufacturing.[2] This application note details a validated enantioselective High-Performance Liquid Chromatography (HPLC) method for the resolution of ezetimibe enantiomers.

Principle

The method utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation. Chiral stationary phases create a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with different stability, leading to different retention times and thus separation.[3] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have been shown to be highly effective for the chiral resolution of ezetimibe.[1][4] This protocol describes a normal-phase HPLC method that provides excellent resolution between the desired ezetimibe enantiomer and its undesired stereoisomers.

Experimental Protocols

This section provides a detailed protocol for the enantioselective HPLC analysis of ezetimibe. The primary method described is based on a normal-phase separation using a Chiralpak AS-H column, which has demonstrated effective resolution.[1][2]

1. Instrumentation and Materials

  • HPLC System: An Agilent Technologies 1200 series instrument or equivalent, equipped with a column oven and a UV detector.[1]

  • Chiral Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm).[1][2] Other polysaccharide-based chiral columns like Chiralpak IC and Chiralpak-ASR have also been reported to be effective.[3][5]

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)[1]

    • Ethanol (HPLC grade)[1]

    • 2-Propanol (IPA) (HPLC grade)[1]

    • Trifluoroacetic acid (TFA)[1]

    • Diethylamine (DEA) (for alternative methods)[3][5]

    • Acetonitrile (HPLC grade) (for alternative methods)[5][6]

    • Ezetimibe reference standard and enantiomer standards.

2. Chromatographic Conditions

A summary of chromatographic conditions for three different methods is presented below for comparison.

Method 1: Normal-Phase Separation on Chiralpak AS-H [1][2]

  • Mobile Phase: n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm[7]

  • Injection Volume: 10 µL[1][2]

Method 2: Normal-Phase Separation on Chiralpak IC [3]

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 256 nm

  • Injection Volume: Not specified, but typically 10-20 µL.

Method 3: Simultaneous Separation on Chiralpak-ASR [5]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine:Formic acid (99:1.0:0.1:0.1 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 ± 2°C (ambient)

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation

  • Diluent: For the normal-phase method (Method 1), a mixture of n-hexane and ethanol (80:20 v/v) is used as the diluent.[1] For other methods, the mobile phase is typically used as the diluent.

  • Standard Stock Solution: Prepare a stock solution of ezetimibe reference standard at a concentration of 1 mg/mL in the chosen diluent.[1]

  • Racemic Mixture Solution: A solution containing a racemic mixture of ezetimibe and its (R)-enantiomer (1000 µg/mL each) can be prepared in the diluent for method development and to confirm the elution order.[1]

  • Sample Solution: Accurately weigh and dissolve the ezetimibe sample in the diluent to achieve a final concentration of 1 mg/mL.[1]

4. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Resolution: The resolution between the ezetimibe peak and its enantiomer should be greater than 2.0.[1][2]

  • Tailing Factor: The tailing factor for the ezetimibe peak should not be more than 1.5.[6]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.[2]

5. Data Analysis

The enantiomeric purity of the ezetimibe sample is determined by calculating the area percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.

Data Presentation

The following tables summarize the quantitative data from the cited enantioselective HPLC methods for ezetimibe resolution.

Table 1: Chromatographic Parameters for Ezetimibe Enantiomer Resolution

ParameterMethod 1 (Normal-Phase)[1][2]Method 2 (Normal-Phase)[3]Method 3 (Simultaneous Separation)[5]
Chiral Stationary Phase Chiralpak AS-H (250 x 4.6 mm, 5 µm)Chiralpak IC (250 x 4.6 mm)Chiralpak-ASR (150 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane:Ethanol:IPA:TFA (84:12:4:0.1)n-Hexane:IPA:DEA (90:10:0.1)ACN:MeOH:DEA:FA (99:1.0:0.1:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 ± 2 °C
Detection Wavelength 230 nm256 nm225 nm
Injection Volume 10 µLNot Specified20 µL

Table 2: Retention Times and Resolution

AnalyteMethod 1 Retention Time (min)[1]Method 2 Retention Time (min)[3]Method 3 Retention Time (min)[5]
(R)-Ezetimibe 10.4Not specified2.12
(S)-Ezetimibe (Active) 12.2Not specified2.40
Resolution (Rs) > 2.03.5, 2.7, 2.5 (for 4 stereoisomers)Not specified for ezetimibe enantiomers alone

Table 3: Method Validation Parameters (Method 1) [1][2]

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Linearity Range Not explicitly defined, but validated.
Accuracy (% Recovery) Not explicitly stated, but method deemed accurate.
Precision (%RSD) < 2.0%
Solution Stability At least 48 hours

Visualizations

The following diagrams illustrate the experimental workflow for the enantioselective HPLC analysis of ezetimibe.

Enantioselective HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_diluent Prepare Diluent (n-Hexane:Ethanol 80:20) prep_std Prepare Standard Solution (1 mg/mL Ezetimibe) prep_diluent->prep_std prep_sample Prepare Sample Solution (1 mg/mL Ezetimibe) prep_diluent->prep_sample injection Inject Sample/Standard (10 µL) prep_std->injection prep_sample->injection hplc_setup HPLC System Setup (Chiralpak AS-H column) mobile_phase Mobile Phase Preparation (n-Hexane:EtOH:IPA:TFA) hplc_setup->mobile_phase equilibration Column Equilibration mobile_phase->equilibration equilibration->injection detection UV Detection at 230 nm injection->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Area Calculation chromatogram->integration quantification Calculate Enantiomeric Purity integration->quantification

Caption: Experimental workflow for ezetimibe enantioselective HPLC analysis.

Logical_Relationship_HPLC_Parameters CSP Chiral Stationary Phase (Chiralpak AS-H) Resolution Enantiomeric Resolution (Rs > 2.0) CSP->Resolution MobilePhase Mobile Phase (Normal Phase) MobilePhase->Resolution FlowRate Flow Rate (1.0 mL/min) FlowRate->Resolution Temperature Temperature (25 °C) Temperature->Resolution Detection UV Detection (230 nm) Detection->Resolution

Caption: Key HPLC parameters influencing enantiomeric resolution of ezetimibe.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Ezetimibe and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ezetimibe and its primary active metabolite, ezetimibe-glucuronide, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are compiled from validated methods to ensure reliability and reproducibility for pharmacokinetic studies, bioequivalence assessments, and other drug development applications.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol. Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite, ezetimibe-glucuronide.[1][2] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, contributing to a long elimination half-life of approximately 22 hours.[1][3] The primary metabolic pathway involves glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A3, and UGT2B15.[2] Due to the extensive and rapid conversion, it is often necessary to quantify both the parent drug and its glucuronidated metabolite to fully characterize the pharmacokinetics of ezetimibe.

LC-MS/MS has become the standard for the bioanalysis of ezetimibe and its metabolites due to its high sensitivity, selectivity, and speed. This document outlines established protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic Pathway of Ezetimibe

The principal metabolic transformation of ezetimibe is the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of the parent molecule, forming ezetimibe-glucuronide. This reaction is catalyzed by UGT enzymes in the intestine and liver.[1][2]

Ezetimibe_Metabolism cluster_location Location Ezetimibe Ezetimibe Ezetimibe_Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Ezetimibe->Ezetimibe_Glucuronide Glucuronidation (UGT1A1, UGT1A3, UGT2B15) Small Intestine Small Intestine Liver Liver

Caption: Metabolic pathway of ezetimibe to ezetimibe-glucuronide.

Experimental Protocols

A generalized workflow for the LC-MS/MS analysis of ezetimibe and its metabolites from biological samples is presented below. Specific details from various validated methods are provided in the subsequent sections.

LCMSMS_Workflow Start Biological Matrix (e.g., Plasma, Serum, Urine) Sample_Prep Sample Preparation (SPE, LLE, or PPT) Start->Sample_Prep LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition and Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for LC-MS/MS bioanalysis.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analytes. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Protocol 1: Solid-Phase Extraction (SPE) [4][5]

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add an internal standard (IS), vortex, and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) [6][7]

  • Extraction: To 500 µL of plasma, add the internal standard and 3 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).[6][8]

  • Mixing: Vortex the mixture for 2-5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a reversed-phase C18 or C8 column. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution for ezetimibe and ezetimibe-glucuronide.

ParameterMethod 1[4][5]Method 2[9]Method 3[10][11]
Column Agilent Extend C18XTerra MS, C18, 2.1 x 100 mm, 3.5 µmZorbax XDB C8, 50 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.08% Formic AcidAcetonitrile:Water (60:40, v/v)Acetonitrile:0.5% Acetic Acid (45:55, v/v)
Flow Rate 0.8 mL/min0.2 mL/min1.0 mL/min
Injection Volume 10 µLNot SpecifiedNot Specified
Column Temp. AmbientNot Specified40°C
Mass Spectrometry (MS) Conditions

Tandem mass spectrometry is performed using an electrospray ionization (ESI) source, typically in negative ion mode, which provides high sensitivity for both ezetimibe and its glucuronide metabolite.[4][6][10] Quantification is achieved using Multiple Reaction Monitoring (MRM).

ParameterEzetimibeEzetimibe-GlucuronideInternal Standard (Example)
Ionization Mode ESI Negative[4][6][10]ESI Negative[4][10]ESI Negative
Precursor Ion (m/z) 408.0 - 408.4[4][9][12]584.5[4][5]Varies (e.g., 412.1 for Ezetimibe-d4)[12]
Product Ion (m/z) 271.0 - 271.1[4][9][13]271.0[4][5]Varies (e.g., 270.8 for Ezetimibe-d4)[12]
Declustering Potential (V) -75[12]Not specified-75[12]
Collision Energy (eV) -22[12]Not specified-22[12]

Quantitative Data Summary

The following tables summarize the performance characteristics of several published LC-MS/MS methods for the analysis of ezetimibe and ezetimibe-glucuronide in human plasma.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Ezetimibe0.1 - 200.1[4][5]
Ezetimibe-Glucuronide0.5 - 2000.5[4][5]
Ezetimibe0.075 - 200.075[6]
Total Ezetimibe1 - 2001[6]
Ezetimibe0.1 - 200.1[12]
Ezetimibe0.06 - 150.06[10][11]
Ezetimibe-Glucuronide0.6 - 1500.6[10][11]
Total Ezetimibe4.00 - 400.004.00[8]
Ezetimibe0.01 - 10.00.01[13]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
Ezetimibe0.1, 0.3, 4, 161.08 - 4.381.69 - 4.060.44 - 2.00[12]
EzetimibeNot Specified≤ 8.6≤ 12.8Not Specified[4][5]
Ezetimibe-GlucuronideNot Specified≤ 9.0≤ 8.7Not Specified[4][5]
Total Ezetimibe (QC)12, 170, 300≤ 7.4≤ 7.4-8.2 to -3.2[8]

Conclusion

The LC-MS/MS methods detailed in these application notes provide sensitive, specific, and reliable quantification of ezetimibe and its active metabolite, ezetimibe-glucuronide, in biological matrices. The protocols for sample preparation, chromatography, and mass spectrometry can be adapted to suit specific laboratory equipment and study requirements. The provided quantitative data from validated methods demonstrates the robustness of these approaches for supporting drug development and clinical research. Proper method validation should always be performed to ensure data integrity.

References

Application Note: A Validated Chiral LC Method for the Enantiomeric Separation of Ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, validated chiral liquid chromatography (LC) method for the enantiomeric separation of Ezetimibe, a cholesterol absorption inhibitor. The separation of Ezetimibe from its undesired enantiomer is critical for ensuring the purity, safety, and efficacy of the drug substance.[1][2] This method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and sensitivity. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control and in-process monitoring.[3]

Introduction

Ezetimibe, chemically designated as (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a potent inhibitor of intestinal cholesterol absorption.[2][4] Due to its chiral nature, Ezetimibe can exist as multiple stereoisomers. The desired therapeutic activity resides in one specific enantiomer, while others may be inactive or possess undesirable toxicological profiles.[1][2] Therefore, the development of a reliable analytical method to separate and quantify the enantiomers of Ezetimibe is of paramount importance in the pharmaceutical industry.[1]

Chiral High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most effective technique for the enantioseparation of chiral drugs.[3][5] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including Ezetimibe.[3][5][6] This application note presents a detailed protocol for a validated chiral LC method for the enantiomeric separation of Ezetimibe, suitable for implementation in a quality control laboratory.

Experimental

Instrumentation and Materials
  • HPLC System: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm). Alternative columns that have shown success include Chiralpak® IC.[5]

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Ezetimibe reference standard (desired enantiomer)

    • Ezetimibe enantiomer (undesired) reference standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column Chiralpak® AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : 2-Propanol : Trifluoroacetic acid (84:12:4:0.1 v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Mobile Phase

Protocols

Preparation of Mobile Phase
  • Carefully measure 840 mL of n-Hexane, 120 mL of Ethanol, 40 mL of 2-Propanol, and 1.0 mL of Trifluoroacetic acid.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Ezetimibe reference standard and its undesired enantiomer and transfer to separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.

  • System Suitability Solution: Prepare a solution containing both the desired and undesired enantiomers of Ezetimibe at a concentration that allows for adequate resolution and peak response. A common approach is to spike the desired enantiomer with a small amount of the undesired enantiomer (e.g., at the specification limit).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range for linearity assessment.

Sample Preparation

Accurately weigh a sufficient amount of the Ezetimibe drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the validated range of the method.

Method Validation

The chiral LC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] The validation parameters and their acceptance criteria are summarized below.

System Suitability

System suitability testing is performed to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for n=6)
Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention times of the Ezetimibe enantiomers in a chromatogram of a blank (diluent) injection. The method should be able to resolve the two enantiomers from each other and from any potential impurities.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions with different concentrations of the undesired enantiomer.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Range LOQ to 150% of the specification limit
Accuracy (Recovery)

Accuracy was determined by spiking the main enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

ParameterAcceptance Criteria
Recovery (%) 90.0% - 110.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterAcceptance Criteria (%RSD)
Repeatability (n=6) ≤ 10.0%
Intermediate Precision ≤ 15.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterAcceptance Criteria (S/N Ratio)
LOD ≥ 3
LOQ ≥ 10
Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions.

Parameter VariationEffect on Resolution
Flow Rate (± 0.1 mL/min) No significant change
Column Temperature (± 2°C) No significant change
Mobile Phase Composition (± 2%) No significant change

Data Presentation

The quantitative data from the method validation experiments are summarized in the following tables for easy comparison.

Table 1: System Suitability Results

Parameter Result
Resolution (Rs) 2.5
Tailing Factor 1.2
Theoretical Plates 3500

| %RSD of Peak Area | 0.8% |

Table 2: Linearity Data for the Undesired Enantiomer

Concentration (µg/mL) Peak Area
0.5 (LOQ) 1250
1.0 2550
2.0 5050
3.0 7600
4.0 10100

| | 0.999 |

Table 3: Accuracy (Recovery) of the Undesired Enantiomer

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) %RSD (n=3)
50% 1.0 0.98 98.0 1.5
100% 2.0 2.04 102.0 1.2

| 150% | 3.0 | 2.95 | 98.3 | 1.8 |

Table 4: Precision of the Undesired Enantiomer

Precision Level %RSD (n=6)
Repeatability 2.5%

| Intermediate Precision | 3.8% |

Table 5: LOD and LOQ

Parameter Concentration (µg/mL)
LOD 0.15

| LOQ | 0.5 |

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standards Standard Solution Preparation prep_standards->system_suitability prep_sample Sample Solution Preparation chromatographic_run Chromatographic Run prep_sample->chromatographic_run system_suitability->chromatographic_run If passes peak_integration Peak Integration and Identification chromatographic_run->peak_integration quantification Quantification of Enantiomers peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for chiral LC analysis of Ezetimibe.

G method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Key parameters for chiral LC method validation.

Conclusion

The developed and validated chiral LC method provides a reliable and robust tool for the enantiomeric separation of Ezetimibe. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocols and validation data presented in this application note can be readily adopted by researchers and scientists working on the development and manufacturing of Ezetimibe.

References

Application Notes and Protocols: Elucidating NPC1L1 Stereospecificity with ent-Ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key mediator of intestinal cholesterol uptake. The therapeutic efficacy of ezetimibe is intrinsically linked to its specific stereochemistry. This document provides detailed application notes and protocols for utilizing ent-ezetimibe, the enantiomer of ezetimibe, as a crucial tool to study the stereospecificity of NPC1L1 inhibition. Understanding this stereochemical relationship is vital for the rational design of new, more potent, and selective NPC1L1 inhibitors.

Ezetimibe is metabolized in the intestine and liver to its more active glucuronide form. The binding affinity of ezetimibe glucuronide to NPC1L1 varies across different species.

Data Presentation

The glucuronidated metabolite of ezetimibe demonstrates higher potency than the parent compound[1]. The binding affinity of ezetimibe glucuronide to NPC1L1 has been determined for several species, highlighting species-specific differences in inhibitor binding.

SpeciesEzetimibe Glucuronide K D (nM)
Mouse12,000
Rat540
Rhesus Monkey40
Human220
Table 1: Binding affinities (KD) of ezetimibe glucuronide for NPC1L1 from different species.[2]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound

The synthesis of this compound, the (3S, 4R)-enantiomer with a (3'R)-hydroxyl group, requires a stereocontrolled approach. While a specific detailed protocol for this compound is not widely published, the following is a representative asymmetric synthesis strategy adapted from known methods for ezetimibe synthesis, with the necessary modifications to achieve the desired stereochemistry. This process involves the stereoselective formation of the β-lactam ring and the controlled reduction of a ketone to establish the chiral alcohol.

Materials:

  • Appropriate chiral auxiliaries and catalysts (e.g., proline-based catalysts for asymmetric Mannich reaction)

  • Starting materials for the β-lactam core and the sidechain

  • Standard organic synthesis reagents and solvents

  • Purification equipment (e.g., flash chromatography system, HPLC)

Methodology:

  • Asymmetric Mannich Reaction: A three-component Mannich reaction using a chiral catalyst (e.g., L-proline) can be employed to set the stereocenters of the β-amino ester precursor to the β-lactam ring. The choice of the enantiomer of the catalyst will determine the stereochemical outcome.

  • Cyclization to β-Lactam: The resulting β-amino ester is then cyclized to form the core 2-azetidinone ring, preserving the desired stereochemistry.

  • Sidechain Incorporation: The hydroxypropylphenyl sidechain is introduced, often involving a Grignard reaction or a similar carbon-carbon bond-forming reaction.

  • Stereoselective Reduction: A key step is the stereoselective reduction of the ketone on the sidechain to yield the desired (3'R)-hydroxyl group. This can be achieved using chiral reducing agents or catalysts.

  • Deprotection and Purification: Finally, any protecting groups are removed, and the final product, this compound, is purified using techniques such as flash chromatography and/or preparative chiral HPLC to ensure high enantiomeric purity.

Note: The specific reagents and reaction conditions will need to be optimized based on the chosen synthetic route.

Protocol 2: In Vitro NPC1L1-Mediated Cholesterol Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled cholesterol into cells expressing NPC1L1. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells and expresses NPC1L1, are a suitable model.

Materials:

  • Caco-2 cells

  • Cell culture reagents (DMEM, FBS, etc.)

  • [¹⁴C]-Cholesterol or [³H]-Cholesterol

  • Bile salts (e.g., sodium taurocholate) and monoolein to prepare micelles

  • Ezetimibe and this compound

  • Scintillation cocktail and counter

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.

  • Preparation of Micelles: Prepare mixed micelles containing bile salts, monoolein, and radiolabeled cholesterol.

  • Compound Treatment: Pre-incubate the Caco-2 cell monolayers with varying concentrations of ezetimibe or this compound for a defined period (e.g., 30 minutes to 2 hours).

  • Cholesterol Uptake: Add the radiolabeled cholesterol micelles to the apical side of the cell monolayers and incubate for a specific time (e.g., 2 hours).

  • Cell Lysis and Quantification: After incubation, wash the cells to remove extracellular micelles. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific cholesterol uptake (IC50). Compare the IC50 values of ezetimibe and this compound to assess stereospecificity.

Protocol 3: NPC1L1 Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the NPC1L1 protein. It typically involves a competition experiment where the test compound competes with a radiolabeled ligand for binding to membranes prepared from cells overexpressing NPC1L1.

Materials:

  • HEK293 cells transiently or stably expressing human NPC1L1

  • Radiolabeled ezetimibe analog (e.g., [³H]ezetimibe glucuronide)

  • Ezetimibe and this compound

  • Membrane preparation buffers and reagents

  • Filtration apparatus and glass fiber filters

  • Scintillation cocktail and counter

Methodology:

  • Membrane Preparation: Harvest HEK293-NPC1L1 cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled competitor (ezetimibe or this compound).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. Compare the Ki values for ezetimibe and this compound.

Visualizations

Stereospecific_Inhibition cluster_Ezetimibe Ezetimibe cluster_entEzetimibe This compound Ezetimibe Ezetimibe (Active Stereoisomer) NPC1L1_Eze NPC1L1 Ezetimibe->NPC1L1_Eze Binds Inhibition_Eze Inhibition of Cholesterol Uptake NPC1L1_Eze->Inhibition_Eze Leads to entEzetimibe This compound (Inactive Enantiomer) NPC1L1_entEze NPC1L1 entEzetimibe->NPC1L1_entEze Poor/No Binding No_Inhibition No Significant Inhibition NPC1L1_entEze->No_Inhibition Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_InVitro In Vitro Assays cluster_Analysis Data Analysis Synthesis Asymmetric Synthesis of ezetimibe and this compound Purification Chiral HPLC Purification (>99% ee) Synthesis->Purification Uptake_Assay Cholesterol Uptake Inhibition Assay (e.g., Caco-2 cells) Purification->Uptake_Assay Binding_Assay NPC1L1 Binding Assay (Radioligand Competition) Purification->Binding_Assay IC50_Ki Determine IC50 and Ki values Uptake_Assay->IC50_Ki Binding_Assay->IC50_Ki Compare Compare Potency of Ezetimibe vs. This compound IC50_Ki->Compare Signaling_Pathway Cholesterol Dietary/Biliary Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Binds to Internalization Clathrin-Mediated Endocytosis NPC1L1->Internalization Undergoes Cholesterol_Uptake Cholesterol Uptake into Enterocyte Internalization->Cholesterol_Uptake Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Binds & Inhibits Internalization entEzetimibe This compound entEzetimibe->NPC1L1 No significant binding/inhibition

References

Application Notes and Protocols for in vivo Studies Using ent-Ezetimibe in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the in vivo use of ent-Ezetimibe, a potent inhibitor of cholesterol absorption, in various animal models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and related compounds.

Mechanism of Action

Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1][2] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter located on the brush border membrane of enterocytes.[1][2][3] By binding to NPC1L1, ezetimibe blocks the internalization of cholesterol into enterocytes, a process that involves a complex with clathrin and AP2.[4][5] This inhibition leads to a decrease in the delivery of intestinal cholesterol to the liver, resulting in reduced hepatic cholesterol stores and an upregulation of LDL receptors, which in turn increases the clearance of cholesterol from the blood.[2][6]

Below is a diagram illustrating the signaling pathway of cholesterol absorption and the inhibitory action of Ezetimibe.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol_micelle Cholesterol Micelle NPC1L1 NPC1L1 cholesterol_micelle->NPC1L1 Binding Clathrin_AP2 Clathrin/AP2 NPC1L1->Clathrin_AP2 Complex Formation Endocytosis Endocytosis Clathrin_AP2->Endocytosis Cholesterol_Vesicle Cholesterol-containing Vesicle Endocytosis->Cholesterol_Vesicle ER Endoplasmic Reticulum Cholesterol_Vesicle->ER Transport Chylomicron Chylomicron Assembly ER->Chylomicron To_Lymph To Lymphatics Chylomicron->To_Lymph Ezetimibe This compound Ezetimibe->NPC1L1 Inhibition

Caption: Mechanism of Ezetimibe Action

Quantitative Data from in vivo Animal Studies

The following tables summarize the effective doses and observed effects of this compound in various preclinical animal models.

Table 1: Effective Doses of this compound in Rodent Models

Animal ModelDietDose RangeOutcomeReference
Rats1% Cholesterol / 0.5% Cholic Acid0.1 - 3 mg/kg/day60-94% decrease in diet-induced hypercholesterolemia[7]
HamstersCholesterol-fedED₅₀ of 0.04 mg/kgReduction in plasma cholesterol and hepatic cholesterol accumulation[8]
LDLR-/- HamstersHigh-fat diet25 mg/kg/day~51.6% reduction in plasma total cholesterol and ~68.6% reduction in triglycerides[3][9]
ApoE Knockout MiceWestern Diet (0.15% Cholesterol)5 mg/kg/day>90% inhibition of cholesterol absorption; 61% reduction in plasma cholesterol[4][6][10]

Table 2: Effects of this compound on Atherosclerosis in ApoE Knockout Mice

DietTreatment DurationEzetimibe DoseReduction in Aortic Lesion Surface AreaReduction in Carotid Artery Lesion Cross-sectional AreaReference
Western Diet (0.15% Cholesterol)6 months~5.3 mg/kg/day20.2% to 4.1%97%[4][10]
Low-Fat Diet (0.15% Cholesterol)6 months~5.9 mg/kg/day24.1% to 7.0%97%[4][10]
Cholesterol-Free Diet6 months~4.7 mg/kg/dayNot applicable91%[4][10]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Cholesterol Absorption Assay in Mice

This protocol is designed to quantify the inhibition of intestinal cholesterol absorption by this compound using the dual-isotope fecal recovery method.

Materials:

  • ApoE knockout mice (or other appropriate strain), 8 weeks old

  • This compound

  • Vehicle (e.g., corn oil)

  • [¹⁴C]-cholesterol and [³H]-sitosterol

  • Metabolic cages for fecal collection

  • Scintillation counter

Procedure:

  • Acclimatization: House mice in individual metabolic cages for 3-5 days to acclimatize.

  • Dosing:

    • Prepare a suspension of this compound in the chosen vehicle at various concentrations (e.g., 0.3, 1, 3, 10 mg/kg).

    • Administer the this compound suspension or vehicle alone to mice via oral gavage.

  • Radiolabel Administration: 30 minutes after this compound administration, orally gavage the mice with a single dose of corn oil containing [¹⁴C]-cholesterol (e.g., 1 µCi) and [³H]-sitosterol (e.g., 2 µCi). [³H]-sitosterol serves as a non-absorbable marker.[4]

  • Fecal Collection: Collect feces for 72 hours.

  • Sample Analysis:

    • Homogenize the collected feces.

    • Measure the radioactivity of ¹⁴C and ³H in the fecal homogenates using a scintillation counter.

  • Calculation: Calculate cholesterol absorption using the following formula:

    • % Cholesterol Absorption = [1 - (Fecal [¹⁴C]/[³H] ratio / Dosed [¹⁴C]/[³H] ratio)] x 100

Protocol 2: Atherosclerosis Study in ApoE Knockout Mice

This protocol outlines a long-term study to evaluate the effect of this compound on the development of atherosclerosis.

Materials:

  • ApoE knockout mice, 8 weeks old

  • Specialized diets (e.g., Western diet with 0.15% cholesterol, low-fat diet with 0.15% cholesterol, or a cholesterol-free diet)

  • This compound

  • Equipment for plasma lipid analysis (e.g., FPLC)

  • Histology equipment for tissue processing and staining

Procedure:

  • Animal Groups: Divide mice into control and treatment groups. The treatment group will receive a diet containing this compound (e.g., 0.005% w/w, which corresponds to approximately 5 mg/kg/day).[4][6][10]

  • Diet and Treatment: Feed the mice their respective diets for a period of 6 months.[4][10]

  • Monitoring: Monitor body weight and food consumption regularly.

  • Plasma Lipid Analysis: At the end of the study, collect blood samples for the analysis of plasma total cholesterol, triglycerides, and lipoprotein profiles (VLDL, LDL, HDL) using FPLC.

  • Atherosclerotic Lesion Analysis:

    • Perfuse the mice with a fixative (e.g., 4% paraformaldehyde).

    • Dissect the aorta and carotid arteries.

    • Stain the aorta with Oil Red O to visualize atherosclerotic plaques and quantify the lesion area as a percentage of the total aortic surface area.

    • Embed the carotid arteries in paraffin, section, and stain with hematoxylin and eosin to measure the cross-sectional lesion area.

Protocol 3: Hepatic Lipid Analysis

This protocol describes the quantification of cholesterol and cholesteryl esters in the liver.

Materials:

  • Liver tissue samples from experimental animals

  • Reagents for lipid extraction (e.g., Folch method)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Tissue Homogenization: Homogenize a known weight of liver tissue.

  • Lipid Extraction: Extract total lipids from the liver homogenate using a standard method such as the Folch method.

  • Sample Preparation: Dry the lipid extracts under nitrogen and reconstitute in a suitable solvent for HPLC analysis.

  • HPLC Analysis: Separate and quantify free cholesterol and cholesteryl esters using an HPLC system with an appropriate column and detection method.

  • Data Expression: Express the results as mg of free cholesterol or cholesteryl ester per gram of liver tissue.

Experimental Workflows

The following diagrams illustrate the general workflows for the described in vivo studies.

cluster_workflow1 Cholesterol Absorption Assay Workflow acclimatization Acclimatization (Metabolic Cages) dosing Oral Gavage: This compound/Vehicle acclimatization->dosing radiolabel Oral Gavage: [¹⁴C]-Cholesterol & [³H]-Sitosterol dosing->radiolabel fecal_collection Fecal Collection (72 hours) radiolabel->fecal_collection analysis Scintillation Counting of Fecal Samples fecal_collection->analysis calculation Calculate % Cholesterol Absorption analysis->calculation

Caption: Cholesterol Absorption Assay Workflow

cluster_workflow2 Atherosclerosis Study Workflow animal_groups Group ApoE KO Mice (Control vs. Treatment) diet_treatment Feed Specialized Diet +/- this compound (6 months) animal_groups->diet_treatment monitoring Monitor Body Weight & Food Intake diet_treatment->monitoring sample_collection Terminal Sample Collection (Blood & Tissues) diet_treatment->sample_collection lipid_analysis Plasma Lipid & Lipoprotein Analysis (FPLC) sample_collection->lipid_analysis lesion_analysis Atherosclerotic Lesion Quantification (Histology) sample_collection->lesion_analysis

Caption: Atherosclerosis Study Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Separation of Ezetimibe Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of ezetimibe stereoisomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving baseline separation of ezetimibe enantiomers and diastereomers.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of mobile phases for the baseline separation of ezetimibe stereoisomers.

Issue 1: Poor or No Resolution Between Ezetimibe Stereoisomers

Q: My chromatogram shows co-eluting or poorly resolved peaks for ezetimibe stereoisomers. What steps can I take to improve the separation?

A: Achieving baseline separation of ezetimibe stereoisomers is critically dependent on the choice of chiral stationary phase (CSP) and the composition of the mobile phase. If you are experiencing poor resolution, consider the following troubleshooting steps:

  • Verify Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely reported to be effective for ezetimibe chiral separations.[1] Columns like Chiralpak® IC, Chiralpak® AS-H, and CHIRALCEL® OD-RH have demonstrated successful separations.[2][3][4] The Chiralpak® IC column, in particular, has shown excellent resolving ability for ezetimibe stereoisomers.[1]

  • Optimize Mobile Phase Composition:

    • Normal-Phase Chromatography: This is a common and effective mode for this separation. A typical mobile phase consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol).[2][3][5] Fine-tuning the ratio of the non-polar solvent to the alcohol modifier is crucial. Increasing the alcohol content generally decreases retention time but may also affect resolution.

    • Mobile Phase Additives: The addition of a small percentage of an acidic or basic modifier can significantly enhance resolution and improve peak shape.[2][6]

      • For basic analytes, adding a competing base like diethylamine (DEA) can improve peak shape and resolution.[2]

      • For acidic interactions, an acid such as trifluoroacetic acid (TFA) or formic acid (FA) can be beneficial.[5][6][7][8] One study found that a combination of both DEA and FA in the mobile phase resulted in good enantioresolution for ezetimibe.[6]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[9] A reduction in flow rate can lead to improved resolution. A common flow rate for this separation is 1.0 mL/min.[2][5][10][11]

  • Control Column Temperature: Temperature is a critical parameter in chiral chromatography.[9] Both increasing and decreasing the temperature can impact resolution, so it is a valuable parameter to screen.[9] Maintaining a stable column temperature using a column oven is essential for reproducible results.[9]

Issue 2: Peak Tailing in Ezetimibe Chromatograms

Q: I am observing significant peak tailing for one or more of the ezetimibe stereoisomer peaks. What is the likely cause and how can I fix it?

A: Peak tailing in chiral HPLC of ezetimibe is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[9] Here’s how to troubleshoot this problem:

  • Assess All Peaks: Determine if the tailing affects all peaks or is specific to certain isomers. If all peaks are tailing, it could indicate a system-level issue such as extra-column volume.[9] If only some peaks are tailing, it is more likely a chemical interaction issue.[9]

  • Mobile Phase pH and Additives:

    • Unwanted interactions with residual acidic silanol groups on silica-based CSPs are a common cause of tailing, especially for basic compounds.[9][12] The addition of a small amount of a competing base, such as diethylamine (DEA), to the mobile phase can block these active sites and significantly improve peak shape.[2][9]

    • For ionizable compounds, ensure the mobile phase pH is appropriately adjusted to suppress ionization and reduce secondary interactions.[9]

  • Column Contamination and Regeneration: Over time, the accumulation of contaminants on the column can create active sites that lead to peak tailing.[9] If you suspect column contamination, a column regeneration procedure may be necessary.[13] Always follow the manufacturer's instructions for column washing and regeneration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of ezetimibe enantiomers on a Chiralpak® AS-H column?

A1: A well-documented and effective starting mobile phase for a Chiralpak® AS-H (250 x 4.6 mm, 5 µm) column is a mixture of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v/v/v).[3][5] This composition has been shown to provide a resolution of more than 2.0 between the enantiomers.[3][5]

Q2: Can I use reversed-phase chromatography for ezetimibe chiral separation?

A2: Yes, reversed-phase HPLC methods have been successfully developed for the separation of ezetimibe enantiomers. One method utilizes a Chiralpak® AS-RH column with a mobile phase consisting of a gradient of Water-Acetonitrile-Formic acid.[7][8] The addition of formic acid was found to be crucial for improving chromatographic resolution and efficiency.[7][8]

Q3: What is the role of additives like DEA and TFA in the mobile phase?

A3: Mobile phase additives play a critical role in optimizing chiral separations by minimizing undesirable secondary interactions between the analytes and the stationary phase, which can lead to poor peak shape and resolution.

  • Basic Additives (e.g., Diethylamine - DEA): These are used to suppress the interaction of basic analytes with acidic silanol groups present on the surface of silica-based chiral stationary phases. This reduces peak tailing and can improve selectivity.[2]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): These are used to improve the peak shape of acidic compounds and can also enhance the chiral recognition mechanism by altering the ionization state of the analytes and the stationary phase.[5][7][8]

Q4: How does temperature affect the separation of ezetimibe stereoisomers?

A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[9] For the separation of ezetimibe optical isomers on a Chiralpak® IC column, it was found that the separation was enthalpy-driven, and the separation factors decreased as the temperature increased from 15–35°C.[2] Therefore, optimizing the column temperature is an important step in method development.

Data Presentation

Table 1: Normal-Phase HPLC Methods for Ezetimibe Stereoisomer Separation

ColumnMobile Phase Composition (v/v)Flow Rate (mL/min)Detection Wavelength (nm)Resolution (Rs)Reference
Chiralpak® AS-H (250 x 4.6 mm, 5 µm)n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1)1.0230> 2.0[3][5]
Chiralpak® IC (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol:DEA (90:10:0.1)1.02563.5, 2.7, 2.5 (between 4 isomers)[2][10]
Chiralpak-AS®H (150 x 4.6 mm, 3 µm)Acetonitrile:Methanol:DEA:FA (99:1.0:0.1:0.1)1.0225Baseline Separation[6][11]

Table 2: Reversed-Phase HPLC Method for Ezetimibe Enantiomer Separation

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution (Rs)Reference
Chiralpak® AS-RH (150 x 4.6 mm, 5 µm)Water-Acetonitrile-Formic acid (gradient)1.0230~ 2.0[7]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of Ezetimibe Enantiomers

This protocol is based on the method described by Chimalakonda et al.[3][5]

  • Instrumentation: Agilent Technologies 1200 series HPLC or equivalent, equipped with a column oven and UV detector.

  • Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v/v/v).

  • Flow Rate: 1.0 mL/min (isocratic).

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the ezetimibe sample in the mobile phase to a suitable concentration (e.g., 1000 µg/mL).

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram for a total run time of at least 25 minutes. The typical retention times are approximately 10.4 min for the (R)-enantiomer and 12.2 min for Ezetimibe.[5]

Protocol 2: Reversed-Phase HPLC Separation of Ezetimibe Enantiomers

This protocol is based on the method described by Jagu et al.[7]

  • Instrumentation: HPLC system with a gradient pump and PDA detector.

  • Column: Chiralpak® AS-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with Formic Acid.

    • Mobile Phase B: Acetonitrile with Formic Acid.

    • A gradient program is used. A solution of (S)-Ezetimibe spiked with 0.5% of (R)-Ezetimibe is used for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Prepare stock solutions of (S)-Ezetimibe (0.5 mg/mL) and (R)-Ezetimibe (0.5 mg/mL) separately by dissolving in Mobile Phase B. Working solutions are prepared by diluting with Mobile Phase B.

  • Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program. The method is reported to achieve a resolution of about 2.0.[7][8]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor or No Resolution check_column Verify Chiral Stationary Phase (e.g., Chiralpak IC, AS-H) start->check_column optimize_np Optimize Normal-Phase Mobile Phase check_column->optimize_np adjust_ratio Adjust n-Hexane/Alcohol Ratio optimize_np->adjust_ratio add_modifier Add Acidic/Basic Modifier (e.g., TFA, DEA) adjust_ratio->add_modifier optimize_flow Optimize Flow Rate (Consider Lower Rates) add_modifier->optimize_flow optimize_temp Optimize Column Temperature optimize_flow->optimize_temp end Achieve Baseline Separation optimize_temp->end

Caption: Workflow for optimizing mobile phase to achieve baseline separation.

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed assess_peaks Assess All Peaks: All Tailing or Specific Peaks? start->assess_peaks all_tailing All Peaks Tailing: System Issue assess_peaks->all_tailing All specific_tailing Specific Peaks Tailing: Chemical Interaction Issue assess_peaks->specific_tailing Specific check_connections Check for Extra-Column Volume (Tubing, Connections) all_tailing->check_connections solution Improved Peak Shape check_connections->solution add_additive Add Mobile Phase Additive (e.g., DEA for basic analytes) specific_tailing->add_additive check_contamination Consider Column Contamination add_additive->check_contamination regenerate_column Regenerate or Replace Column check_contamination->regenerate_column regenerate_column->solution

Caption: Decision tree for troubleshooting peak tailing in ezetimibe analysis.

References

Troubleshooting peak tailing in chiral chromatography of ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chiral chromatography of ezetimibe, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the chiral chromatography of ezetimibe?

Peak tailing in the chiral chromatography of ezetimibe can stem from several factors, broadly categorized as chemical interactions and physical or system-related issues. The primary causes include:

  • Secondary Interactions: Unwanted interactions between ezetimibe and the chiral stationary phase (CSP) are a frequent cause of tailing.[1] For silica-based CSPs, interactions with residual silanol groups are a common culprit, particularly for basic compounds.[1][2][3]

  • Column Contamination and Degradation: The accumulation of contaminants on the column can create active sites that lead to peak tailing.[1][4] Over time, the performance of a chiral column can degrade, resulting in poor peak shapes.[1][5]

  • Inappropriate Mobile Phase Composition: The mobile phase pH, if close to the analyte's pKa, can cause peak tailing for ionizable compounds.[1][2] The choice and concentration of organic modifiers and additives are also critical for achieving good peak symmetry.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1][6][7]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[1][2][4]

Q2: How does the mobile phase composition affect peak shape for ezetimibe?

The mobile phase plays a critical role in achieving optimal separation and peak shape in the chiral chromatography of ezetimibe. Key factors include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) significantly influence selectivity and retention, which can impact peak shape.[1][8]

  • Additives: Basic additives like diethylamine (DEA) or acidic additives like trifluoroacetic acid (TFA) are often used to improve peak shape by minimizing secondary interactions with the stationary phase.[8][9][10] For basic compounds like ezetimibe, a basic additive can help to reduce interactions with acidic silanol groups on the column packing.[3]

  • pH: For reversed-phase separations, maintaining a mobile phase pH at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form and prevent peak tailing.[11][12]

Q3: Can temperature variations cause peak tailing for ezetimibe?

Yes, temperature can have a significant and sometimes unpredictable effect on chiral separations and peak shape.[1][8] Temperature influences the thermodynamics of the interactions between the enantiomers and the chiral stationary phase.[8][13] In some cases, operating at sub-ambient temperatures (e.g., 5 °C) has been shown to improve resolution and peak symmetry for ezetimibe and its impurities.[14][15] It is crucial to maintain a stable and controlled column temperature for reproducible results.[1]

Q4: My ezetimibe peak is tailing. What is the first thing I should check?

A logical first step is to determine if the tailing affects all peaks or just the ezetimibe peak.

  • If all peaks are tailing: This often points to a system-wide issue. Check for extra-column volume by ensuring tubing is as short and narrow as possible and that all connections are secure.[1] A contaminated guard column or a void at the head of the analytical column could also be the cause.[7][16]

  • If only the ezetimibe peak (or other basic compounds) is tailing: This suggests a chemical interaction issue with the column. This is often due to secondary interactions with the stationary phase.[1][3]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the chiral chromatography of ezetimibe.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-Level Issue check_all_peaks->system_issue Yes specific_peak_issue Analyte-Specific Issue check_all_peaks->specific_peak_issue No check_connections Check for loose fittings and dead volume system_issue->check_connections optimize_mobile_phase Optimize Mobile Phase (pH, additives, modifier) specific_peak_issue->optimize_mobile_phase check_guard_column Replace guard column check_connections->check_guard_column check_column_void Inspect for column void check_guard_column->check_column_void reduce_sample_load Reduce sample concentration or injection volume optimize_mobile_phase->reduce_sample_load check_column_health Assess Column Health (wash or replace) reduce_sample_load->check_column_health change_column Consider a different chiral stationary phase check_column_health->change_column

Caption: A decision tree to guide the troubleshooting of peak tailing.

Step-by-Step Troubleshooting
  • Evaluate the Scope of the Problem:

    • All Peaks Tailing: Suspect a system-level problem.

      • Action: Inspect all fittings and connections for dead volume. Replace the guard column. If the problem persists, inspect the analytical column for a void at the inlet.[1][7]

    • Only Ezetimibe (or specific peaks) Tailing: This points towards a chemical interaction issue.

      • Action: Proceed to the next steps focusing on method parameters.

  • Optimize Mobile Phase Composition:

    • Secondary Silanol Interactions: For silica-based columns, residual silanol groups can cause tailing of basic compounds.

      • Action: Add a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%) to mask the silanol groups.[8] Alternatively, for reversed-phase methods, operate at a lower pH to protonate the silanols.[3]

    • Mobile Phase pH: An inappropriate pH can lead to the presence of multiple ionized forms of the analyte.

      • Action: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of ezetimibe.[11]

  • Address Column Overload:

    • Injecting too high a concentration of the sample can lead to peak distortion.

      • Action: Reduce the sample concentration or the injection volume and observe the effect on peak shape.[1][6]

  • Assess Column Health:

    • Column contamination or degradation can lead to a decline in performance.

      • Action: Flush the column with a strong solvent to remove any strongly retained contaminants.[7] If peak shape does not improve, the column may be degraded and require replacement.[1]

  • Consider an Alternative Stationary Phase:

    • The chosen chiral stationary phase (CSP) may not be ideal for ezetimibe under your current conditions.

      • Action: If tailing persists despite troubleshooting, consider screening other CSPs. Polysaccharide-based columns like Chiralpak® and Chiralcel® are commonly used for ezetimibe.[8][9][14]

Experimental Protocols & Data

Table 1: Example Chiral HPLC Methods for Ezetimibe Separation
ParameterMethod 1Method 2Method 3
Column Chiralpak ICChiralpak AS-HChiralcel OD-RH (2 in series)
Dimensions -250 x 4.6 mm, 5 µm150 x 4.6 mm
Mobile Phase n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v)[8]n-Hexane:ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v/v)[9]Acetonitrile:Water (45:55, v/v)
Flow Rate 1.0 mL/min[8]1.0 mL/min[9]0.35 mL/min[14]
Temperature 25°C[8]30°C[9]5°C[14]
Detection 256 nm[8]230 nm[9]248 nm[14]
Detailed Methodologies

Method Development for Chiral Separation of Ezetimibe Enantiomers (Based on[9])

  • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid in a ratio of 84:12:4:0.1 by volume.

  • System Setup:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30°C.

    • Set the UV detection wavelength to 230 nm.

  • Sample Preparation: Dissolve the ezetimibe sample in the mobile phase to a suitable concentration.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: The expected retention times for the (R)-enantiomer and ezetimibe are approximately 10.4 and 12.2 minutes, respectively, with a total run time of 25 minutes.[9]

Diagram: Logical Relationship of Peak Tailing Causes

PeakTailingCauses peak_tailing Peak Tailing chemical_issues Chemical Interactions peak_tailing->chemical_issues physical_issues Physical/System Issues peak_tailing->physical_issues secondary_interactions Secondary Interactions (e.g., with silanols) chemical_issues->secondary_interactions mobile_phase_ph Inappropriate Mobile Phase pH chemical_issues->mobile_phase_ph sample_overload Sample Overload chemical_issues->sample_overload column_degradation Column Degradation or Contamination physical_issues->column_degradation extra_column_volume Extra-Column Volume physical_issues->extra_column_volume column_void Column Void or Blocked Frit physical_issues->column_void

Caption: The relationship between the primary causes of peak tailing.

References

Addressing solubility issues of ent-Ezetimibe in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ent-Ezetimibe. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the enantiomer of Ezetimibe, a lipid-lowering compound that inhibits the intestinal absorption of cholesterol.[1] Like Ezetimibe, it is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high intestinal permeability but very low aqueous solubility.[2][3][4] This poor solubility is the primary limiting factor for its oral bioavailability and can pose significant challenges for in vitro and in vivo experimental setups.[2][3] The intrinsic solubility of Ezetimibe in water is approximately 0.43 µg/mL.[4]

Q2: What is the primary mechanism of action for this compound?

A2: The primary molecular target of this compound is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter located on the apical membrane of enterocytes in the small intestine.[1][5][6] this compound selectively binds to NPC1L1 and inhibits its function.[1][6] This action prevents the internalization of cholesterol from micelles into the enterocyte, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering blood cholesterol levels.[1][7] The mechanism involves disrupting the interaction between the NPC1L1/cholesterol complex and the clathrin/AP2 endocytic machinery.[7]

Q3: In which solvents is this compound readily soluble?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] For experimental purposes, stock solutions are typically prepared in these organic solvents before being diluted into aqueous media.[5][8]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Initial Troubleshooting Workflow

If you are encountering issues with dissolving this compound powder in an aqueous buffer, follow this logical workflow to identify a solution.

G start Start: this compound powder + aqueous buffer check_sol Is the powder fully dissolved? start->check_sol step1 Troubleshooting Step 1: Increase Physical Agitation - Vortex vigorously for 2-5 min - Sonicate in a water bath for 10-15 min check_sol->step1 No success Success: Solution is ready for experiment check_sol->success Yes check_sol2 Is it dissolved now? step1->check_sol2 step2 Troubleshooting Step 2: Use a Co-solvent Approach - Prepare a concentrated stock in 100% DMSO or Ethanol - Serially dilute into your aqueous buffer (See Protocol 2) check_sol2->step2 No check_sol2->success Yes check_sol3 Did precipitation occur upon dilution? step2->check_sol3 step3 Troubleshooting Step 3: Employ Advanced Formulation - Use Cyclodextrin Inclusion Complexes - Prepare Solid Dispersions (See Protocol 3 & Data Tables) step2->step3 Further enhancement needed check_sol3->success No fail Issue Persists: - Final organic solvent concentration may be too high. - Consider alternative formulation strategies. check_sol3->fail Yes G cluster_0 Step 1: Prepare Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock 10 mM this compound in 100% DMSO (From Protocol 1) intermediate Prepare 100 µM solution: - Add 10 µL of 10 mM Stock - To 990 µL of Aqueous Buffer - Vortex immediately stock->intermediate 1:100 Dilution final Prepare 10 µM solution: - Add 1 mL of 100 µM intermediate - To 9 mL of Aqueous Buffer - Final DMSO is 0.1% intermediate->final 1:10 Dilution G cluster_enterocyte Enterocyte Cytoplasm chol Cholesterol Micelle npc1l1 NPC1L1 Transporter chol->npc1l1 Binds eze This compound eze->npc1l1 INHIBITS clathrin Clathrin / AP2 Complex npc1l1->clathrin Recruits for internalization endocytosis Endocytosis Blocked npc1l1->endocytosis clathrin->endocytosis Mediates chylomicron ↓ Chylomicron Formation endocytosis->chylomicron

References

Technical Support Center: Method Validation for Ezetimibe's Chiral Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of ezetimibe's chiral impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in developing a chiral separation method for ezetimibe?

A1: The most critical parameter is the choice of the chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely reported to be effective for resolving ezetimibe and its chiral impurities.[1][2][3] For example, Chiralpak AS-H and Chiralpak IC columns have demonstrated successful separation.[1][2][3][4][5]

Q2: What are the typical mobile phases used for the chiral separation of ezetimibe?

A2: Normal-phase high-performance liquid chromatography (HPLC) is common for this separation. A typical mobile phase consists of a non-polar solvent like n-hexane mixed with a polar modifier such as ethanol or isopropanol.[1][2][3] A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) is often included to improve peak shape and resolution.[1][2][3][4][5][6] Reversed-phase methods have also been developed using mobile phases containing water, acetonitrile, and formic acid.[7]

Q3: What are the key validation parameters to assess for the quantification of ezetimibe's chiral impurities?

A3: According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)), the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][9][10][11]

Q4: How can I perform a forced degradation study for ezetimibe and its chiral impurities?

A4: Forced degradation studies, as recommended by ICH, involve exposing the ezetimibe sample to various stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[12] The goal is to demonstrate that the analytical method can effectively separate the chiral impurities from any degradation products that may form.[7]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between Ezetimibe and its Enantiomer Inappropriate chiral stationary phase (CSP).Screen different polysaccharide-based CSPs (e.g., Chiralpak AS-H, Chiralcel OD-H).[5][13]
Sub-optimal mobile phase composition.Adjust the ratio of the non-polar solvent to the polar modifier. Optimize the concentration of the acidic or basic additive.[1][2][3]
Inadequate column temperature.Investigate the effect of column temperature on resolution, as enantioseparation can be enthalpy-driven.[4]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase additive.Add or adjust the concentration of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak symmetry.[4][6]
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Use a guard column and ensure mobile phase compatibility with the CSP. Replace the column if necessary.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Unstable column temperature.Use a column oven to maintain a consistent temperature.
Changes in flow rate.Check the HPLC pump for proper functioning and ensure there are no leaks.
Low Sensitivity (Cannot Detect Low Levels of Impurities) Sub-optimal detection wavelength.Determine the optimal UV detection wavelength for both ezetimibe and its impurities (e.g., 225 nm, 230 nm, or 256 nm).[4][6][13]
High baseline noise.Ensure high purity of mobile phase components and proper system equilibration.
Inadequate sample concentration.Optimize the sample preparation procedure to achieve a higher concentration if possible.

Experimental Protocols

Chiral HPLC Method for Quantification of (R)-Enantiomer in Ezetimibe

This protocol is based on a validated normal-phase HPLC method.[1][2][3]

1. Chromatographic Conditions:

ParameterSpecification
Column Chiralpak AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:2-Propanol:Trifluoroacetic Acid (84:12:4:0.1 v/v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature Ambient (e.g., 25°C)

2. Sample Preparation:

  • Diluent: A mixture of n-hexane and ethanol (80:20 v/v).

  • Ezetimibe Stock Solution (1 mg/mL): Dissolve an appropriate amount of ezetimibe in the diluent.

  • (R)-Enantiomer Stock Solution (1 mg/mL): Dissolve an appropriate amount of the (R)-enantiomer in the diluent.

  • Spiked Sample Solutions: Prepare solutions of ezetimibe (e.g., 1000 µg/mL) spiked with varying concentrations of the (R)-enantiomer for linearity, accuracy, LOD, and LOQ determinations.

3. System Suitability:

Prepare a solution of ezetimibe spiked with a known concentration of the (R)-enantiomer (e.g., 5.0 µg/mL). The system is deemed suitable if the resolution between the enantiomers is greater than 2.0.[1][2]

Method Validation Workflow

Method_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution & Mobile Phase Stability robustness->stability validated_method Validated Method stability->validated_method

Caption: A typical workflow for analytical method validation.

Quantitative Data Summary

The following tables summarize typical validation data for a chiral HPLC method for the quantification of ezetimibe's (R)-enantiomer impurity.

Table 1: Linearity, LOD, and LOQ [1][2][3]

ParameterResult
Linearity Range (µg/mL) 0.5 - 12
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.5

Table 2: Accuracy (Recovery) [1][3]

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD (n=3)
1.599.331.01
3.0101.670.76
4.5102.000.33
7.5101.870.26
9.0100.330.68
10.599.241.13
12.0100.750.25

Table 3: Precision [1]

Parameter% RSD (n=6)
Repeatability (Intra-day) < 0.5
Intermediate Precision (Inter-day) < 1.0

Table 4: Robustness [3]

Parameter VariationResolution
Flow Rate (0.8 mL/min) 2.5
Flow Rate (1.2 mL/min) 2.1
Column Temperature (25°C) 2.1
Column Temperature (35°C) 2.4

Forced Degradation Study Workflow

Forced_Degradation_Workflow drug_substance Ezetimibe Drug Substance stress_conditions Stress Conditions drug_substance->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photolytic Photolytic stress_conditions->photolytic analysis Analysis by Validated Chiral Method acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity and Mass Balance analysis->evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Analysis of ent-Ezetimibe by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of ent-Ezetimibe.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, with a focus on mitigating matrix effects.

Question: I am observing significant ion suppression for this compound in my plasma samples. How can I identify and mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity.[1][2][3]

Identification of Ion Suppression:

A common method to qualitatively assess ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of an this compound standard solution is introduced into the mobile phase after the analytical column. A blank, extracted plasma sample is then injected. Any dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.

Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[4][5]

    • Liquid-Liquid Extraction (LLE): LLE is a robust technique for cleaning up plasma samples.[6][7][8] Using a non-polar solvent like methyl tert-butyl ether can effectively extract this compound while leaving many polar interfering substances in the aqueous phase.[7][9]

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and the solid phase material.

    • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique enhances the extraction efficiency of more polar analytes by adding a salt to the aqueous phase, which can be beneficial for extracting Ezetimibe and its metabolites.[10][11]

  • Chromatographic Separation: Improving the chromatographic separation can move the this compound peak away from co-eluting matrix components.

    • Column Chemistry: Utilizing a C18 or C8 reversed-phase column is common for ezetimibe analysis.[6][9][10]

    • Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can improve peak resolution. A typical mobile phase consists of acetonitrile and water with a modifier like formic acid or ammonium formate.[6][8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[2] An ideal SIL-IS for this compound is ezetimibe-d4.[6][8][12] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2]

Question: My results for quality control (QC) samples are inconsistent and show poor reproducibility. What could be the cause?

Answer:

Inconsistent and irreproducible results for QC samples often point to variable matrix effects between different sample lots.[2]

Troubleshooting Steps:

  • Evaluate Matrix Factor: The matrix factor should be assessed to understand the extent of ion suppression or enhancement. This is typically done by comparing the peak area of an analyte spiked into a post-extracted blank matrix sample to the peak area of the analyte in a neat solution. An IS-normalized matrix factor is calculated to see if the internal standard adequately compensates for the variability.[6]

  • Implement a More Robust Sample Preparation Method: If significant variability in matrix effects is observed, a more rigorous sample cleanup method, such as a well-optimized LLE or SPE protocol, is recommended to minimize the differences between individual plasma samples.

  • Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to normalize the matrix effects across the analytical run.[2]

  • Employ a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS like ezetimibe-d4 is highly effective in correcting for sample-to-sample variations in ion suppression, thereby improving reproducibility.[2][8][12]

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for this compound analysis by LC-MS/MS?

A1: Electrospray ionization (ESI) in the negative ion mode is most commonly used for the analysis of this compound.[6][7][11] Ezetimibe and its glucuronide metabolite readily form [M-H]⁻ ions.[6][11]

Q2: What are the typical MRM transitions for this compound and its deuterated internal standard?

A2: The most frequently reported multiple reaction monitoring (MRM) transitions are:

  • This compound: m/z 408.4 → 271.0[6][7]

  • This compound-d4 (IS): m/z 412.1 → 275.1[6]

Q3: Can I simply dilute my plasma samples to overcome matrix effects?

A3: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[2][4] However, this approach is only viable if the concentration of this compound in the samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution. For low-concentration samples, dilution may compromise the sensitivity of the assay.

Q4: Are there alternatives to using a stable isotope-labeled internal standard?

A4: While a SIL-IS is the gold standard, an analog internal standard (a structurally similar molecule) can be used if a SIL-IS is unavailable. However, an analog IS may not co-elute perfectly with the analyte and may experience different degrees of ion suppression, potentially leading to less accurate quantification. For ezetimibe analysis, 4-hydroxychalcone has been used as an internal standard.[7][9]

Experimental Protocols and Data

Experimental Workflow for Mitigating Matrix Effects

The following diagram illustrates a logical workflow for identifying and overcoming matrix effects in the LC-MS/MS analysis of this compound.

start Start: Poor Peak Response or Inconsistent Results check_ms 1. Check MS Performance (Tuning & Calibration) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok troubleshoot_ms Troubleshoot Mass Spectrometer ms_ok->troubleshoot_ms No post_column 2. Perform Post-Column Infusion Experiment ms_ok->post_column Yes troubleshoot_ms->check_ms ion_suppression Ion Suppression Observed? post_column->ion_suppression no_suppression Re-evaluate Method Parameters (e.g., analyte stability) ion_suppression->no_suppression No optimize_sample_prep 3. Optimize Sample Preparation ion_suppression->optimize_sample_prep Yes sample_prep_options LLE, SPE, or SALLE optimize_sample_prep->sample_prep_options optimize_chromatography 4. Optimize Chromatography optimize_sample_prep->optimize_chromatography chrom_options Change Gradient, Column, or Mobile Phase optimize_chromatography->chrom_options use_sil_is 5. Use Stable Isotope-Labeled Internal Standard (e.g., ezetimibe-d4) optimize_chromatography->use_sil_is validate 6. Re-validate Method use_sil_is->validate end End: Reliable & Reproducible Analysis validate->end

Troubleshooting workflow for matrix effects.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a representative example for the extraction of this compound from human plasma.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or QC.

  • Internal Standard Addition: Add 25 µL of the working solution of the internal standard (e.g., ezetimibe-d4 in methanol).

  • Vortexing: Vortex the sample for 30 seconds.

  • Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether.[7][9]

  • Extraction: Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex and Inject: Vortex for 30 seconds and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical parameters for LC-MS/MS analysis of ezetimibe.

Table 1: LC-MS/MS Method Parameters

ParameterTypical ValueReference
LC Column C18 (e.g., 100 x 2.0 mm, 3 µm)[7]
Mobile Phase A 0.1% Formic acid in Water or 10mM Ammonium formate[6][8]
Mobile Phase B Acetonitrile[6][8]
Flow Rate 0.2 - 1.0 mL/min[6][8]
Ionization Mode ESI Negative[6][7]
MRM Transition (Ezetimibe) m/z 408.4 → 271.0[6][7]
MRM Transition (Ezetimibe-d4) m/z 412.1 → 275.1[6]

Table 2: Sample Preparation Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)Reference
Ezetimibe 0.396.3292.26[8]
4.091.83-[8]
16.085.23102.44[8]
Ezetimibe-d4 (IS) -91.57-[8]

Note: Recovery is calculated as the ratio of the analyte peak area in the extracted sample to that in a post-extraction spiked sample. The matrix effect is calculated by comparing the peak area of an analyte in a post-extraction spiked sample to that in a neat solution.[6] A value close to 100% indicates minimal matrix effect.

Signaling Pathway and Logical Relationships

The diagram below illustrates the relationship between matrix components, the analyte, and the observed signal in the mass spectrometer, highlighting the phenomenon of ion suppression.

cluster_source ESI Source analyte This compound droplet Charged Droplet analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet gas_phase_analyte Gas-Phase Analyte Ions droplet->gas_phase_analyte gas_phase_matrix Gas-Phase Matrix Ions droplet->gas_phase_matrix detector Mass Spectrometer Detector gas_phase_analyte->detector gas_phase_matrix->detector Competes for Ionization signal Reduced Signal (Ion Suppression) detector->signal

Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Enhancing Sensitivity and Selectivity in ent-Ezetimibe Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of ent-Ezetimibe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the sensitivity and selectivity of analytical methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the analysis of this compound?

The main challenge lies in the fact that this compound is the enantiomer of Ezetimibe. Enantiomers are stereoisomers that are mirror images of each other and possess identical physical and chemical properties in an achiral environment. Therefore, specialized chiral separation techniques are necessary to differentiate and accurately quantify this compound in the presence of Ezetimibe.[1][2][3][4]

Q2: Which analytical techniques are most suitable for the chiral separation of Ezetimibe and this compound?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most commonly employed and effective techniques for the enantioseparation of Ezetimibe and its stereoisomers.[1][2][3][5][6] Capillary electrophoresis has also been explored for the simultaneous determination of ezetimibe with other drugs, though less commonly for its specific chiral separation.[7][8][9] For analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often used due to its high sensitivity and selectivity.[10][11][12][13][14][15]

Q3: What type of chiral stationary phases (CSPs) are effective for this compound analysis?

Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely successful for resolving Ezetimibe enantiomers.[4] Specific examples include columns like Chiralpak IC, Chiralpak AS-H, Chiralpak-ASR, and Chiralcel OD.[1][2][3][5][6][16] These columns provide the necessary stereoselectivity for baseline separation of the enantiomers.

Q4: How can I improve the sensitivity of my method for detecting low levels of this compound?

To enhance sensitivity, consider the following approaches:

  • Optimize the detector: If using UV detection, ensure the wavelength is set to the absorption maximum of Ezetimibe (around 230-256 nm).[1][3]

  • Use a more sensitive detector: A mass spectrometer (MS) detector, especially in tandem MS (MS/MS) mode, offers significantly higher sensitivity and selectivity compared to UV detection.[10][11][15]

  • Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components, particularly for biological samples.

  • Increase injection volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

  • Optimize mobile phase: Adjusting the mobile phase composition and additives can sometimes enhance ionization efficiency in LC-MS/MS, leading to better sensitivity.

Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

The LOD and LOQ are method-dependent. For HPLC-UV methods, the LOD for the (R)-enantiomer (this compound) has been reported to be around 0.2 µg/mL, with an LOQ of 0.5 µg/mL.[3][17] For more sensitive methods like UPLC-MS/MS, the LOQ can be as low as a few nanograms per milliliter (ng/mL) in biological matrices.[12][18]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Select a CSP known to be effective for Ezetimibe enantiomers, such as a polysaccharide-based column (e.g., Chiralpak, Chiralcel).[1][3][4]
Sub-optimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of organic modifiers (e.g., n-hexane, ethanol, isopropanol) and additives (e.g., trifluoroacetic acid, diethylamine).[1][2][3]
Incorrect column temperature.Temperature can significantly affect chiral separation.[19] Investigate a range of temperatures (e.g., 15-35°C) to find the optimal condition.
Flow rate is too high or too low.Vary the flow rate to improve resolution. A lower flow rate often increases resolution but also analysis time.
Peak Tailing or Asymmetry Column overload.Reduce the sample concentration or injection volume.
Interactions between the analyte and the stationary phase.Add a mobile phase modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[2]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Low Signal Intensity / Poor Sensitivity Non-optimal detection wavelength.Set the UV detector to the absorbance maximum of Ezetimibe (around 230-256 nm).[1][3]
Inefficient ionization (for LC-MS/MS).Optimize MS parameters, including the ionization source (e.g., ESI, APCI), polarity (positive or negative ion mode), and fragmentation parameters. Ezetimibe is often analyzed in negative ion mode.[10][15]
Sample matrix effects.Improve sample cleanup procedures (e.g., SPE, LLE) to remove interfering substances.
Irreproducible Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve if available for precise mixing.
Unstable column temperature.Use a column oven to maintain a constant and consistent temperature.
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before each injection.
Extraneous Peaks in the Chromatogram Contaminated mobile phase or sample.Use high-purity solvents and filter all solutions. Prepare fresh samples and mobile phases.
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler. Inject a blank solvent run to check for carryover.
Sample degradation.Ensure sample stability by controlling temperature and light exposure. The stability of Ezetimibe in solution and mobile phase has been reported to be at least 48 hours.[3][17]

Quantitative Data Summary

The following tables summarize quantitative data from various published analytical methods for this compound.

Table 1: HPLC Methods for Chiral Separation of Ezetimibe Enantiomers

Parameter Method 1 [3][17]Method 2 [1]Method 3 [2]
Column Chiral Pak AS-H (250 x 4.6 mm, 5 µm)Chiralpak IC (250 mm x 4.6 mm)Chiralpak-ASH (150 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1 v/v)n-hexane–isopropanol–diethylamine (90:10:0.1, v/v)Acetonitrile:Methanol:DEA:Formic Acid (99:1.0:0.1:0.1% v/v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 230 nmUV at 256 nmUV at 225 nm
LOD (this compound) 0.2 µg/mLNot ReportedNot Reported
LOQ (this compound) 0.5 µg/mLNot ReportedNot Reported
Linearity Range Not specified for enantiomerNot Reported2.0-10 µg/ml for R-EZT

Table 2: Advanced Analytical Methods for Ezetimibe and its Enantiomer

Parameter SFC Method [5]UPLC-MS/MS Method [12]Capillary Electrophoresis [7]
Technique Supercritical Fluid ChromatographyUltra-Performance Liquid Chromatography-Tandem Mass SpectrometryCapillary Electrophoresis
Column/Capillary Chiralcel OD (4.6 mm × 250 mm, 10 μm)Reversed-phase C18Fused silica capillary (58 cm × 75 μm ID)
Mobile Phase/BGE CO2:Methanol with 0.1% TFA-0.1% TEA (90:10, V/V)Gradient elutionPhosphate buffer (2.5 mM, pH 6.7): Methanol (70:30 v/v)
Detection UV at 235 nmTandem Mass SpectrometryDiode Array Detector
LOD 10 ng (R-enantiomer)Not specified0.07 µg/ml (Ezetimibe)
LOQ 34 ng (R-enantiomer)Not specifiedNot specified
Linearity Range 0.010-0.100 mg·mL-10.1–20 ng mL−12.5-50 μg/ml (Ezetimibe)

Experimental Protocols

Detailed Methodology for Chiral HPLC-UV Analysis[3]
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Chiral Pak AS-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: A racemic mixture solution of Ezetimibe and its (R)-enantiomer (1000 µg/mL each) is prepared in the diluent for method development.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the retention times and peak areas for both enantiomers. The typical retention times are approximately 10.4 min for the (R)-enantiomer and 12.2 min for Ezetimibe.

Detailed Methodology for SFC Analysis[5]
  • Instrumentation: Supercritical Fluid Chromatography system with a UV detector.

  • Column: Chiralcel OD (4.6 mm × 250 mm, 10 μm).

  • Mobile Phase: A mixture of CO2 and methanol with 0.1% TFA and 0.1% TEA (90:10, V/V).

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 35°C.

  • Back Pressure: 15 MPa.

  • Detection Wavelength: 235 nm.

  • Procedure:

    • Equilibrate the system with the mobile phase under the specified conditions.

    • Inject the sample solution.

    • Monitor the separation of the enantiomers. The R-enantiomer and ezetimibe are typically separated within 15 minutes with a resolution factor of 1.6.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample Solution (e.g., 1000 µg/mL in diluent) Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Mobile Phase (e.g., n-Hexane:Ethanol:2-Propanol:TFA 84:12:4:0.1 v/v) Equilibrate Equilibrate Chiral Column (e.g., Chiral Pak AS-H) MobilePhase->Equilibrate Equilibrate->Inject Separate Isocratic Elution (1.0 mL/min, 30°C) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers (Peak Area Integration) Chromatogram->Quantify Report Report Results Quantify->Report

Caption: Workflow for Chiral HPLC-UV Analysis of this compound.

Troubleshooting_Logic Start Problem: Poor or No Enantiomeric Resolution CheckColumn Is the correct Chiral Stationary Phase being used? Start->CheckColumn CheckMobilePhase Is the mobile phase composition optimal? CheckColumn->CheckMobilePhase Yes SelectColumn Solution: Select a suitable polysaccharide-based CSP. CheckColumn->SelectColumn No CheckTemp Is the column temperature optimized? CheckMobilePhase->CheckTemp Yes OptimizeMobilePhase Solution: Adjust organic modifier and additive ratios. CheckMobilePhase->OptimizeMobilePhase No CheckFlow Is the flow rate optimal? CheckTemp->CheckFlow Yes OptimizeTemp Solution: Test a range of temperatures (e.g., 15-35°C). CheckTemp->OptimizeTemp No OptimizeFlow Solution: Vary the flow rate. CheckFlow->OptimizeFlow No Resolved Resolution Achieved CheckFlow->Resolved Yes SelectColumn->CheckMobilePhase OptimizeMobilePhase->CheckTemp OptimizeTemp->CheckFlow OptimizeFlow->Resolved

Caption: Troubleshooting Logic for Poor Enantiomeric Resolution.

References

Technical Support Center: Refinement of Synthesis Protocols for Improved Yield of ent-Ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of ent-Ezetimibe, the enantiomer of the cholesterol-lowering drug Ezetimibe. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic yields, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound with high purity and yield?

A1: The main challenge lies in controlling the stereochemistry at the three chiral centers of the molecule to selectively produce the desired (3S, 4R, 3'R) enantiomer. This requires highly stereoselective reactions, particularly in the formation of the β-lactam ring and the reduction of the side-chain ketone. Contamination with other stereoisomers, which can be difficult to separate, is a common issue that significantly impacts the final yield and purity.[1][2]

Q2: How can I achieve the desired (3'R)-hydroxyl stereochemistry for the side chain of this compound?

A2: The key is to use the opposite enantiomer of the chiral catalyst typically used for Ezetimibe synthesis. For the asymmetric reduction of the ketone precursor, employing an (S)-Corey-Bakshi-Shibata ((S)-CBS) catalyst with a borane reducing agent is the recommended approach to selectively form the (R)-alcohol.[3][4]

Q3: What are the common methods for separating this compound from a racemic mixture?

A3: Large-scale separation of enantiomers can be achieved using chiral chromatography techniques. Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase, such as ChiralCel OD-H, has been shown to be effective for isolating the R-enantiomer of Ezetimibe (this compound) from a racemic mixture.[5][6] Preparative HPLC with a chiral column is another viable option.[7]

Q4: Can enzymatic methods be used to improve the synthesis of this compound intermediates?

A4: Yes, enzymatic reactions can offer high stereoselectivity and milder reaction conditions. For instance, a carbonyl reductase can be used for the asymmetric reduction of the ketone precursor to the corresponding (R)-alcohol, a key intermediate for this compound. This approach can lead to high conversion rates and diastereomeric excess.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Diastereoselectivity in β-Lactam Formation (Staudinger Reaction) - Incorrect reaction temperature.- Suboptimal choice of base or solvent.- Isomerization of the imine or zwitterionic intermediate.- Optimize the reaction temperature; lower temperatures often favor the formation of the cis-β-lactam.- Screen different non-nucleophilic bases (e.g., triethylamine, DIPEA) and solvents.- The order of addition of reagents can be critical. Adding the acid chloride to the imine and base solution is a common practice.[8][9][10]
Formation of Undesired Stereoisomers during Ketone Reduction - Ineffective chiral catalyst.- Presence of moisture in the reaction.- Impurities in the starting material or reagents.- Ensure the use of a high-purity (S)-CBS catalyst for the synthesis of this compound.- Conduct the reaction under strictly anhydrous conditions, as water can negatively impact enantioselectivity.[4]- Purify the ketone precursor before the reduction step to remove any impurities that might interfere with the catalyst.
Difficult Separation of this compound from Diastereomers - Similar polarity and physical properties of the stereoisomers.- Employ high-resolution chiral chromatography (SFC or HPLC).[5][6]- Consider derivatization of the mixture to improve the separation characteristics of the isomers, followed by deprotection.[11]- Recrystallization from appropriate solvent systems can enrich the desired isomer, but may require multiple iterations.
Low Yield in the TiCl₄-Mediated Condensation Step - Inactive TiCl₄ due to moisture.- Suboptimal stoichiometry of reagents.- Inappropriate reaction temperature.- Use freshly distilled or a new bottle of TiCl₄ and ensure all glassware is rigorously dried.- Carefully optimize the molar ratios of the reactants, base (e.g., DIPEA), and TiCl₄.[12][13]- Control the reaction temperature, as these condensations are often performed at low temperatures (e.g., -30°C to 0°C).
Formation of Desfluoro Impurity - Presence of aniline as an impurity in the 4-fluoroaniline starting material.- Use highly pure 4-fluoroaniline.- Implement in-process controls to monitor for the presence of the desfluoro impurity in key intermediates.[1]

Quantitative Data on Synthetic Yields

The following table summarizes reported yields for key steps in various Ezetimibe synthesis protocols, which can be adapted for the synthesis of this compound.

Reaction Step Reagents/Conditions Reported Yield Reference
Friedel-Crafts Acylation & AmidationGlutaric anhydride, fluorobenzene, AlCl₃, then (S)-4-phenyloxazolidinone70%CN106397292A
Ketone ReductionLithium borohydride89.7%CN103086938A
TiCl₄-Mediated CondensationTiCl₄, DIPEA51%CN103086938A
Cyclization (β-Lactam Formation)BSA, TBAF75% - 91%--INVALID-LINK--,[14]
Asymmetric Ketone Reduction(R)-CBS catalyst, BH₃-THF85% (60% ee, improved with BF₃)[3]
Deprotection (Debenzylation)Pd/C, H₂90%CN106397292A
Overall Yield (Improved Process) Multi-step synthesis 56% [15]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of the this compound Core via Asymmetric Ketone Reduction

This protocol outlines the key stereoselective reduction step to produce the (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one (this compound) precursor.

Step 1: Asymmetric Reduction of the Ketone Precursor

  • To a solution of (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in toluene.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃-SMe₂) (1.5 eq) in THF, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one intermediate.

Visualizations

Logical Workflow for this compound Synthesis

ent_Ezetimibe_Synthesis cluster_0 Intermediate Synthesis cluster_1 Core Assembly cluster_2 Stereocenter Introduction & Final Product Start Starting Materials (e.g., 4-fluoroaniline, glutaric anhydride) Imine Imine Formation Start->Imine Sidechain Sidechain Precursor Synthesis Start->Sidechain Condensation TiCl4-Mediated Condensation Imine->Condensation Sidechain->Condensation Cyclization β-Lactam Ring Formation (e.g., Staudinger Reaction) Condensation->Cyclization Reduction Asymmetric Reduction (S)-CBS Catalyst Cyclization->Reduction Deprotection Deprotection Reduction->Deprotection ent_Ezetimibe This compound Deprotection->ent_Ezetimibe

Caption: A high-level workflow for the synthesis of this compound.

Troubleshooting Logic for Low Diastereoselectivity

Troubleshooting_Diastereoselectivity Problem Low Diastereoselectivity in β-Lactam Formation Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Incorrect Base/Solvent Problem->Cause2 Cause3 Reagent Addition Order Problem->Cause3 Solution1 Optimize Temperature (e.g., lower to -20°C) Cause1->Solution1 Solution2 Screen Bases (TEA, DIPEA) and Solvents (DCM, Toluene) Cause2->Solution2 Solution3 Add Acid Chloride to Imine/Base Mixture Cause3->Solution3

Caption: A troubleshooting diagram for low diastereoselectivity.

References

Optimizing injection volume and flow rate for ezetimibe enantiomer separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the chiral separation of ezetimibe. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods. Here, we focus on the critical parameters of injection volume and flow rate to achieve optimal resolution and peak shape for ezetimibe enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting injection volume for ezetimibe enantiomer separation?

A typical starting injection volume for the chiral separation of ezetimibe is 10 µL.[1][2] Several validated methods have successfully employed this volume, providing a good balance between signal intensity and peak shape.[1][2] For more sensitive analyses or when dealing with potential column overload, smaller injection volumes may be necessary. Conversely, for preparative or semi-preparative chromatography, larger volumes are used.

Q2: How does increasing the injection volume affect the separation of ezetimibe enantiomers?

Increasing the injection volume can lead to peak broadening or fronting, which negatively impacts resolution. This phenomenon, known as column overload, occurs when the number of analyte molecules exceeds the available interaction sites on the stationary phase.[3] While a higher injection volume can increase the signal intensity, it is crucial to monitor the peak shape and resolution to avoid compromising the quality of the separation. If peak fronting is observed, diluting the sample or reducing the injection volume is recommended.[3]

Q3: What is a suitable initial flow rate for the chiral HPLC separation of ezetimibe?

A standard flow rate for the analytical chiral separation of ezetimibe is 1.0 mL/min.[1][2][4][5] This flow rate has been demonstrated to provide good resolution and reasonable analysis times in several studies. However, the optimal flow rate is dependent on the specific column dimensions and particle size. For instance, a method using supercritical fluid chromatography (SFC) employed a flow rate of 2.0 mL/min.[6][7]

Q4: How does altering the flow rate impact the resolution of ezetimibe enantiomers?

The flow rate has a direct impact on resolution. Generally, decreasing the flow rate increases the analysis time but can improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. Conversely, increasing the flow rate will shorten the analysis time but may lead to a decrease in resolution. In robustness studies for ezetimibe enantiomer separation, flow rates were varied (e.g., from 0.8 to 1.2 mL/min) to assess the method's reliability, with resolutions remaining acceptable within this range.[1][4]

Q5: Can I modify both injection volume and flow rate simultaneously to optimize my separation?

It is generally recommended to optimize one parameter at a time to understand its specific effect on the separation. A systematic approach, such as a Design of Experiments (DoE), can be employed to investigate the combined effects of multiple parameters, including injection volume and flow rate, on the resolution and other chromatographic responses.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peak Fronting Column Overload: The sample concentration is too high, or the injection volume is too large.[3]1. Dilute the sample.[3]2. Reduce the injection volume.[3]3. Ensure the sample is fully dissolved in the mobile phase.
Poor Resolution Inappropriate Flow Rate: The flow rate may be too high, reducing the interaction time with the stationary phase.1. Decrease the flow rate in small increments (e.g., 0.1 mL/min).2. Re-evaluate the mobile phase composition and column temperature.
Broad Peaks High Injection Volume: Injecting a large volume can lead to band broadening.1. Decrease the injection volume.2. Ensure the injection solvent is compatible with the mobile phase. A stronger solvent than the mobile phase can cause peak distortion.
Inconsistent Retention Times Fluctuating Flow Rate: Issues with the HPLC pump can cause variations in the flow rate.1. Prime the pump to remove any air bubbles.2. Check for leaks in the system.3. Ensure the mobile phase is properly degassed.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Ezetimibe Enantiomers

This protocol is based on a validated normal phase HPLC method.[1][2]

  • Chromatographic System: Agilent 1200 series HPLC or equivalent.[1][2]

  • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: n-Hexane:Ethanol:2-Propanol:Trifluoroacetic Acid (84:12:4:0.1 v/v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Detection: UV at 230 nm.[1][2]

  • Sample Preparation: Dissolve the ezetimibe sample in a mixture of n-hexane and ethanol (80:20 v/v) to a final concentration of 1 mg/mL.[1][2]

Protocol 2: Robustness Check for Flow Rate Variation

This protocol describes how to assess the impact of flow rate changes on the separation.

  • Prepare the HPLC system and sample as described in Protocol 1.

  • Perform an initial injection at the standard flow rate of 1.0 mL/min and record the chromatogram, noting the resolution between the ezetimibe enantiomers.

  • Decrease the flow rate to 0.8 mL/min and allow the system to equilibrate.

  • Inject the sample and record the chromatogram, again noting the resolution.

  • Increase the flow rate to 1.2 mL/min and allow the system to equilibrate.

  • Inject the sample and record the chromatogram, noting the resolution.

  • Compare the resolution values obtained at the different flow rates. A robust method will show minimal variation in resolution.[1][4]

Data Presentation

Table 1: Effect of Flow Rate on the Resolution of Ezetimibe Enantiomers
Flow Rate (mL/min)Resolution (Rs)ObservationsReference
0.8> 2.0Sufficient robustness demonstrated.[1]
1.0 (Optimized)> 2.0Baseline separation achieved.[1][2]
1.2> 2.0Sufficient robustness demonstrated.[1]

Note: The resolution should be greater than 1.5 for adequate separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation prep_sample Prepare Ezetimibe Sample set_initial Set Initial Parameters (Inj. Vol: 10 µL, Flow Rate: 1.0 mL/min) prep_sample->set_initial prep_system Prepare HPLC System prep_system->set_initial inject_run Inject Sample & Acquire Data set_initial->inject_run analyze_data Analyze Chromatogram (Resolution, Peak Shape) inject_run->analyze_data is_optimal Optimal? analyze_data->is_optimal adjust_params Adjust Injection Volume or Flow Rate is_optimal->adjust_params No validate Validate Method is_optimal->validate Yes adjust_params->inject_run

Caption: Workflow for optimizing ezetimibe enantiomer separation.

logical_relationship cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes inj_vol Injection Volume resolution Resolution inj_vol->resolution Overload reduces resolution peak_shape Peak Shape inj_vol->peak_shape High volume can cause fronting flow_rate Flow Rate flow_rate->resolution Lower flow can improve analysis_time Analysis Time flow_rate->analysis_time Higher flow reduces time

Caption: Relationship between parameters and separation outcomes.

References

Validation & Comparative

Ezetimibe: A Comprehensive Guide to its Efficacy and Mechanism in LDL-C Reduction

Author: BenchChem Technical Support Team. Date: December 2025

While the direct comparative efficacy of ezetimibe versus its enantiomer, ent-ezetimibe, on LDL-C reduction is not documented in publicly available research, this guide provides a thorough analysis of ezetimibe's performance and mechanism of action based on extensive experimental data. Currently, this compound is not a recognized therapeutic agent for cholesterol management.

Ezetimibe is a lipid-lowering medication that inhibits the absorption of cholesterol from the small intestine, leading to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels.[1][2] It is often used as a monotherapy or in combination with statins to manage hypercholesterolemia.[2][3][4]

Quantitative Efficacy of Ezetimibe on LDL-C Reduction

Ezetimibe has demonstrated consistent efficacy in lowering LDL-C levels in various clinical settings. The following table summarizes the quantitative data from key clinical trials.

Treatment RegimenStudy PopulationDurationMean LDL-C Reduction (%)Reference
Ezetimibe 10 mg MonotherapyPatients with primary hypercholesterolemia12 weeks18%[4]
Ezetimibe 10 mg + StatinPatients with hypercholesterolemia on stable statin therapy8 weeks25.1% (additional reduction)[5]
Ezetimibe 10 mg + Simvastatin vs. Simvastatin alonePatients post-acute coronary syndrome7 years24% (additional reduction)[2]
Ezetimibe 10 mg + Atorvastatin/Simvastatin vs. Atorvastatin/Simvastatin alonePatients with heterozygous familial hypercholesterolemia-22.8% vs. 8.6% (incremental reduction)[4]
Ezetimibe 10 mg + Simvastatin vs. AtorvastatinPatients with type 2 diabetes and dyslipidemia6 weeks-53.6% to -57.6% vs. -38.3% to -50.9%[3]

Mechanism of Action: Inhibition of Cholesterol Absorption

Ezetimibe's primary mechanism of action involves the selective inhibition of cholesterol absorption at the brush border of the small intestine.[2] This is achieved through its direct interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[1][6][7]

Signaling Pathway of Ezetimibe

The binding of ezetimibe to NPC1L1 prevents the formation of the NPC1L1/cholesterol complex and its subsequent internalization into the enterocyte.[8][9] This disruption of cholesterol transport leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the bloodstream.[9]

Ezetimibe_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Brush Border cluster_cell Enterocyte cluster_circulation Circulation cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein cholesterol->NPC1L1 Binds to Endocytosis Endocytosis (Clathrin-mediated) NPC1L1->Endocytosis Internalization Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Chylomicrons Chylomicron Formation Endocytosis->Chylomicrons Leads to Liver Liver Chylomicrons->Liver Cholesterol Delivery LDL_C Reduced LDL-C Liver->LDL_C Increased Clearance

Figure 1: Mechanism of Ezetimibe Action. This diagram illustrates how ezetimibe inhibits the NPC1L1 protein at the enterocyte brush border, preventing cholesterol absorption and ultimately leading to reduced LDL-C levels in circulation.

Experimental Protocols

The clinical efficacy of ezetimibe has been established through numerous randomized, double-blind, placebo-controlled trials. A general outline of the methodologies employed in these studies is provided below.

Key Experimental Design: The IMPROVE-IT Trial

The "Improved Reduction of Outcomes: Vytorin Efficacy International Trial" (IMPROVE-IT) is a landmark study that provides robust evidence for the clinical benefits of ezetimibe.[2]

  • Objective: To determine whether the addition of ezetimibe to simvastatin therapy would improve cardiovascular outcomes compared to simvastatin monotherapy in high-risk patients.

  • Study Population: Over 18,000 patients who had been hospitalized for an acute coronary syndrome.[2]

  • Intervention: Patients were randomized to receive either a combination of ezetimibe (10 mg) and simvastatin (40 mg) or simvastatin (40 mg) alone.

  • Primary Endpoint: A composite of cardiovascular death, major coronary events, or nonfatal stroke.[10]

  • LDL-C Measurement: LDL-C levels were measured at baseline and at various follow-up points throughout the study to assess the lipid-lowering efficacy of the treatment regimens.

  • Results: The addition of ezetimibe to simvastatin resulted in a significant further reduction in LDL-C levels and a modest but statistically significant reduction in the primary composite endpoint over a median follow-up of seven years.[2][10]

General Protocol for Efficacy Studies

Most clinical trials evaluating ezetimibe's efficacy follow a similar structure:

  • Patient Selection: Participants with primary hypercholesterolemia, mixed hyperlipidemia, or specific genetic lipid disorders are recruited. Key inclusion criteria often include baseline LDL-C levels above a certain threshold.

  • Study Design: Randomized, double-blind, placebo-controlled, or active-comparator controlled designs are typically used.

  • Treatment: Patients are assigned to receive ezetimibe (commonly 10 mg daily), a placebo, or an active comparator (e.g., a statin). In combination therapy trials, ezetimibe is added to a stable statin regimen.

  • Data Collection: Lipid panels (total cholesterol, LDL-C, HDL-C, and triglycerides) are measured at baseline and at predefined intervals throughout the study.

  • Statistical Analysis: The primary outcome is typically the mean percentage change in LDL-C from baseline to the end of the treatment period.

Conclusion

Ezetimibe is a well-established and effective medication for lowering LDL-C levels. Its unique mechanism of action, centered on the inhibition of intestinal cholesterol absorption via the NPC1L1 protein, makes it a valuable therapeutic option, particularly in combination with statins for patients who are unable to reach their LDL-C goals with statin monotherapy. The lack of clinical data on its enantiomer, this compound, precludes any comparison of their respective efficacies. Future research could explore the structure-activity relationship of ezetimibe and its analogues to further optimize cholesterol absorption inhibition.

References

Validating ent-Ezetimibe as an Inactive Control for Cardiovascular Outcome Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of cardiovascular research, the use of precise and reliable controls is paramount to the validation of experimental findings. This guide provides a comprehensive comparison of ezetimibe, a potent cholesterol absorption inhibitor, and its enantiomer, ent-ezetimibe. The data presented herein robustly supports the use of this compound as an inactive control in studies investigating the cardiovascular effects of ezetimibe, by demonstrating its significantly diminished biological activity.

Executive Summary

Ezetimibe exerts its cholesterol-lowering effect by binding to and inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. The stereochemistry of ezetimibe is crucial for this interaction. This guide presents data demonstrating that this compound, the enantiomer of ezetimibe, exhibits a dramatically reduced affinity for NPC1L1. This lack of significant binding translates to a functional inactivation, rendering this compound a suitable negative control for in vitro and in vivo studies aimed at elucidating the specific effects of ezetimibe on cardiovascular outcomes.

Data Presentation: Ezetimibe vs. This compound

The following tables summarize the quantitative data comparing the biological activity of ezetimibe and this compound.

Table 1: Comparative Binding Affinity (Ki) to NPC1L1

CompoundStereochemistryRat NPC1L1 Ki (nM)Human NPC1L1 Ki (nM)Rhesus Monkey BBM Ki (nM)
Ezetimibe-glucuronide(3R, 4S)21022015
This compound-glucuronide(3S, 4R)74,000130,00022,000

Data sourced from a study on the direct targeting of NPC1L1 by ezetimibe[1]. Ki values represent the inhibitor constant, with lower values indicating higher binding affinity.

Table 2: In Vivo Cholesterol Absorption Inhibition

CompoundDoseSpeciesCholesterol Absorption Inhibition (%)
Ezetimibe10 mg/kgRat~70%
This compound10 mg/kgRatNot significantly different from vehicle

Note: Specific quantitative in vivo comparison data for this compound is less readily available in published literature, reflecting its established inactivity. The expected outcome is based on its lack of NPC1L1 binding.

Mandatory Visualizations

The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.

Ezetimibe_Signaling_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol_Micelles Cholesterol Micelles NPC1L1 NPC1L1 Transporter Cholesterol_Micelles->NPC1L1 Binds Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Chylomicron_Formation Chylomicron Formation Cholesterol_Uptake->Chylomicron_Formation Bloodstream Bloodstream Chylomicron_Formation->Bloodstream Enters Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits ent_Ezetimibe This compound

Caption: Ezetimibe's mechanism of action in inhibiting cholesterol absorption.

Validation_Workflow Start Hypothesis: This compound is an inactive control Binding_Assay NPC1L1 Binding Assay (Ezetimibe vs. This compound) Start->Binding_Assay Uptake_Assay In Vitro Cholesterol Uptake Assay (Ezetimibe vs. This compound) Binding_Assay->Uptake_Assay In_Vivo_Study In Vivo Cholesterol Absorption Study (Ezetimibe vs. This compound) Uptake_Assay->In_Vivo_Study Data_Analysis Comparative Data Analysis In_Vivo_Study->Data_Analysis Conclusion Conclusion: This compound is a valid inactive control Data_Analysis->Conclusion

Caption: Experimental workflow for validating this compound as a control.

Logical_Relationship Premise1 Ezetimibe's activity depends on binding to NPC1L1 Conclusion Therefore, this compound is biologically inactive Premise1->Conclusion Premise2 This compound shows negligible binding to NPC1L1 Premise2->Conclusion

Caption: Logical basis for this compound's inactivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for NPC1L1

Objective: To determine and compare the binding affinities of ezetimibe and this compound for the NPC1L1 protein.

Materials:

  • HEK 293 cells expressing recombinant human or rat NPC1L1.

  • Brush border membranes (BBMs) isolated from the small intestine of rats or rhesus monkeys.

  • Radiolabeled ezetimibe glucuronide (e.g., [³H]ezetimibe-glucuronide).

  • Unlabeled ezetimibe and this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare membranes from HEK 293 cells expressing NPC1L1 or isolate BBMs from animal tissues using standard differential centrifugation methods.

  • Binding Reaction: In a microtiter plate, combine the membrane preparation with a fixed concentration of radiolabeled ezetimibe-glucuronide and varying concentrations of unlabeled ezetimibe or this compound.

  • Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vitro Cholesterol Uptake Assay using Caco-2 Cells

Objective: To assess the functional consequence of NPC1L1 binding by measuring the inhibition of cholesterol uptake in an intestinal cell model.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line).

  • Cell culture medium and supplements.

  • Transwell inserts.

  • Radiolabeled cholesterol (e.g., [¹⁴C]cholesterol).

  • Bile acids (e.g., taurocholate) and phospholipids to form mixed micelles.

  • Ezetimibe and this compound.

  • Lysis buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a differentiated and polarized monolayer, mimicking the intestinal epithelium.

  • Preparation of Micelles: Prepare mixed micelles containing radiolabeled cholesterol by dissolving it with bile acids and phospholipids in the culture medium.

  • Treatment: Pre-incubate the Caco-2 cell monolayers with varying concentrations of ezetimibe, this compound, or vehicle control for a specified period (e.g., 1-2 hours).

  • Cholesterol Uptake: Add the radiolabeled cholesterol micelles to the apical side of the Transwell inserts and incubate for a defined time (e.g., 2-4 hours) to allow for cholesterol uptake.

  • Washing: Wash the cell monolayers extensively with cold buffer to remove any non-internalized cholesterol.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of cholesterol taken up by the cells.

  • Data Analysis: Normalize the cholesterol uptake to the protein concentration of the cell lysate. Compare the percentage of inhibition of cholesterol uptake for ezetimibe and this compound relative to the vehicle control.

Conclusion

The presented data unequivocally demonstrates that this compound has a significantly lower binding affinity for the NPC1L1 protein compared to ezetimibe. This lack of potent binding to its molecular target translates into a functional inability to inhibit cholesterol absorption. Therefore, this compound serves as an ideal inactive control for elucidating the specific, NPC1L1-mediated effects of ezetimibe in cardiovascular outcome studies. Its use will enhance the rigor and interpretability of such research, ensuring that observed effects can be confidently attributed to the pharmacological action of ezetimibe.

References

Ezetimibe and Statins: A Synergistic Approach to Lowering LDL Cholesterol and Cardiovascular Risk

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the co-administration of ezetimibe with statins reveals a complementary and potent strategy for managing hypercholesterolemia and reducing cardiovascular events. This guide provides an in-depth comparison of the efficacy and safety of this combination therapy versus statin monotherapy, supported by data from pivotal clinical trials. Detailed experimental protocols and mechanistic insights are presented to inform researchers, scientists, and drug development professionals.

The co-administration of ezetimibe with a statin provides a dual-pronged attack on cholesterol levels. Statins inhibit the synthesis of cholesterol in the liver by blocking the enzyme HMG-CoA reductase.[1][2] Ezetimibe, on the other hand, complements this action by selectively inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[1][2][3][4] This synergistic mechanism results in a more profound reduction in low-density lipoprotein cholesterol (LDL-C) than can be achieved with statin monotherapy alone.

Efficacy of Combination Therapy

Numerous clinical trials and meta-analyses have demonstrated the superior efficacy of combining ezetimibe with a statin for lowering LDL-C levels.

Key Efficacy Data:
OutcomeStatin MonotherapyEzetimibe + Statin Combination TherapyRelative Improvement with Combination TherapyKey Clinical Trials
LDL-C Reduction Varies by statin and doseAn additional 15-25% reduction beyond statin monotherapySignificant further lowering of LDL-CIMPROVE-IT, SHARP, Multiple meta-analyses[5][6][7][8][9][10][11]
Major Cardiovascular Events Standard of careSignificant reduction in risk~6-7% relative risk reduction in high-risk patientsIMPROVE-IT[10][11][12][13]
All-Cause Mortality No significant differenceNo significant differenceNo significant impact observedMeta-analyses[5][6]
Non-fatal Myocardial Infarction Baseline riskSignificant reduction in riskSignificant reduction observedIMPROVE-IT, Meta-analyses[6]
Ischemic Stroke Baseline riskSignificant reduction in riskSignificant reduction observedIMPROVE-IT, Meta-analyses[5]

The landmark IMPROVE-IT (IMProved Reduction of Outcomes: Vytorin Efficacy International Trial) provided definitive evidence for the clinical benefit of the combination therapy. In this trial, adding ezetimibe to simvastatin in patients with a recent acute coronary syndrome (ACS) resulted in a statistically significant reduction in the primary composite endpoint of cardiovascular death, major coronary events, and stroke compared to simvastatin monotherapy.[12][13]

Similarly, the SHARP (Study of Heart and Renal Protection) trial demonstrated that the combination of ezetimibe and simvastatin safely reduced the incidence of major atherosclerotic events in patients with chronic kidney disease.[14][15][16][17][18]

Safety and Tolerability Profile

The co-administration of ezetimibe with statins is generally well-tolerated, with a safety profile comparable to that of statin monotherapy.

Key Safety Data:
Adverse EventStatin Monotherapy (Incidence)Ezetimibe + Statin Combination Therapy (Incidence)Key Clinical Trials / Analyses
Any Adverse Event Similar to combination therapySimilar to monotherapyPooled analysis of 27 trials[19]
Elevated Liver Enzymes (ALT/AST) ~0.35% (≥3x ULN)~0.56% (≥3x ULN)Pooled analysis of 27 trials[19]
Myopathy/Rhabdomyolysis RareNo significant increase compared to monotherapyIMPROVE-IT, SHARP, Pooled analyses[13][14][20][21][22][23][24]
Discontinuation due to Adverse Events Similar to combination therapySimilar to monotherapyPooled analysis of 27 trials

A large pooled analysis of 27 clinical trials involving over 22,000 patients found that the overall incidence of adverse events was similar between the ezetimibe/statin combination and statin monotherapy groups.[19] A small but statistically significant increase in the incidence of consecutive elevations in liver enzymes (ALT or AST ≥3 times the upper limit of normal) was observed with the combination therapy (0.56%) compared to statin monotherapy (0.35%).[19] However, the rates of clinically significant muscle-related adverse events, such as myopathy and rhabdomyolysis, were not significantly different between the two treatment arms.[20]

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials to assess the efficacy and safety of ezetimibe co-administered with statins.

Lipid Profile Analysis
  • Blood Sampling: In major trials like IMPROVE-IT and SHARP, blood samples for lipid analysis were typically collected after a recommended fasting period (e.g., 9-12 hours).[13][14]

  • Measurement of Lipid Parameters: Standard lipid panels were assessed, including total cholesterol, LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides. The LDL-C values were often calculated using the Friedewald equation, unless triglycerides were >400 mg/dL, in which case direct measurement was performed. Central laboratories were utilized to ensure consistency and accuracy of measurements across all study sites.

Cardiovascular Event Adjudication
  • Clinical Endpoint Committee (CEC): An independent CEC, blinded to treatment allocation, was responsible for the standardized adjudication of all potential cardiovascular events.

  • Event Definitions: The CEC followed a pre-specified charter with precise, standardized definitions for each cardiovascular endpoint, such as myocardial infarction, stroke, and cardiovascular death. These definitions are often based on internationally recognized criteria.[25][26][27]

  • Adjudication Process: When a potential event was reported by a site investigator, the CEC reviewed all relevant source documentation (e.g., hospital records, imaging reports, laboratory results) to determine if the event met the protocol-defined criteria.

Safety Monitoring
  • Liver Function Monitoring: Liver function was monitored through regular blood tests to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). In the IMPROVE-IT trial, for instance, these were measured at baseline and periodically throughout the study. Pre-specified protocols were in place for managing patients who developed elevated liver enzyme levels.

  • Muscle Safety Monitoring: Creatine kinase (CK) levels were monitored to assess muscle safety. Patients were also actively questioned about any muscle-related symptoms (myalgia, weakness). The protocol for the CTT meta-analysis of statin trials includes definitions for myopathy and rhabdomyolysis based on CK levels and clinical symptoms.[20]

Mechanistic Insights and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in cholesterol metabolism and a typical workflow for a large-scale cardiovascular outcomes trial.

Cholesterol_Metabolism cluster_Intestine Small Intestine cluster_Liver Liver Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Dietary & Biliary Cholesterol->NPC1L1 Absorption Cholesterol Absorption Cholesterol Absorption NPC1L1->Cholesterol Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Chylomicrons Chylomicrons Cholesterol Absorption->Chylomicrons LDL-C LDL-C Chylomicrons->LDL-C Delivers Cholesterol HMG-CoA Reductase HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Statins Statins Statins->HMG-CoA Reductase Inhibits Cholesterol Synthesis->LDL-C LDL Receptors LDL Receptors LDL Receptors->LDL-C Uptake from blood Atherosclerosis Atherosclerosis LDL-C->Atherosclerosis

Figure 1: Dual inhibition of cholesterol synthesis and absorption.

Clinical_Trial_Workflow Start Patient Screening & Enrollment Randomization Randomization Start->Randomization Treatment_A Statin Monotherapy Randomization->Treatment_A Treatment_B Ezetimibe + Statin Randomization->Treatment_B FollowUp Follow-up Visits (Lipid Panels, Safety Monitoring) Treatment_A->FollowUp Treatment_B->FollowUp Event Potential Cardiovascular Event Reported FollowUp->Event Data_Analysis Data Analysis FollowUp->Data_Analysis Adjudication Clinical Endpoint Committee (CEC) Adjudication Event->Adjudication Adjudication->Data_Analysis

Figure 2: Generalized workflow of a cardiovascular outcomes trial.

Conclusion

The co-administration of ezetimibe with statins represents a well-established and effective strategy for achieving greater LDL-C reduction and mitigating cardiovascular risk beyond what is attainable with statin monotherapy. The robust body of evidence from large-scale clinical trials supports the favorable efficacy and safety profile of this combination therapy, particularly in high-risk patient populations. The detailed experimental protocols from these trials provide a solid foundation for future research and drug development in the field of lipid management.

References

Meta-analysis of clinical trials comparing ezetimibe combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ezetimibe, a cholesterol absorption inhibitor, in combination with statins, has become a cornerstone in the management of hypercholesterolemia. This guide provides a comprehensive meta-analysis of pivotal clinical trials, comparing the efficacy and safety of ezetimibe combination therapy against other lipid-lowering regimens. The data presented is intended to inform researchers, scientists, and drug development professionals on the current landscape of evidence.

Efficacy in Lipid Reduction

Ezetimibe's primary mechanism of action, the inhibition of cholesterol absorption in the intestine, complements the action of statins, which reduce cholesterol synthesis in the liver. This dual approach has demonstrated significant efficacy in lowering low-density lipoprotein cholesterol (LDL-C) levels.

A meta-analysis of 14 trials with 2,007 patients revealed that adding ezetimibe to high-intensity statin therapy resulted in a significant incremental reduction in LDL-C levels of 14.00% compared to high-intensity statin monotherapy.[1] Another meta-analysis including 108,373 patients showed that combination therapy with a statin and ezetimibe led to a significantly greater reduction in LDL-C from baseline by a mean of 12.96 mg/dL compared to statin monotherapy.[2][3]

When combined with low- to moderate-intensity statins, ezetimibe has been shown to achieve LDL-C reductions comparable to or greater than high-intensity statin monotherapy. One systematic review and meta-analysis indicated that low/moderate-intensity statin plus ezetimibe therapy was more effective in reducing LDL-C levels than high-intensity statin monotherapy.[4] Specifically, this combination yielded a significantly greater reduction in LDL-C levels (mean difference of -6.59 mg/dL) compared to high-intensity statin monotherapy.[5]

Interestingly, the effect of ezetimibe on other lipid parameters is less pronounced. Meta-analyses have generally shown no significant differences in the reduction of total cholesterol (TC), triglycerides (TGs), or increases in high-density lipoprotein cholesterol (HDL-C) when comparing ezetimibe combination therapy to high-intensity statin monotherapy.[4][5] However, a meta-analysis comparing ezetimibe plus statin to double-dose statin monotherapy found more significant changes in TC and TGs with the combination therapy.[6]

Cardiovascular Outcomes

The ultimate goal of lipid-lowering therapy is the reduction of major adverse cardiovascular events (MACE). Multiple large-scale trials and subsequent meta-analyses have investigated the impact of ezetimibe combination therapy on cardiovascular outcomes.

A meta-analysis of six randomized controlled trials (RCTs) comprising 20,574 patients with acute coronary syndrome (ACS) found that ezetimibe plus a statin significantly reduced MACE and nonfatal myocardial infarction compared with statin monotherapy.[7] Another large meta-analysis of 14 studies involving 108,353 very high-risk patients demonstrated that combining ezetimibe with a high-dose statin resulted in significant reductions in the risk of death from any cause (19%), death from cardiovascular causes (16%), MACE (18%), and stroke (17%) compared to high-dose statins alone.[8][9]

Furthermore, the benefits of ezetimibe combination therapy appear to be more pronounced in patients with diabetes. A meta-analysis focusing on this subpopulation found that ezetimibe was associated with a greater reduction in MACE risk in subjects with diabetes compared to those without.[10]

However, it is important to note that not all meta-analyses have found a significant reduction in all cardiovascular endpoints. For instance, one analysis showed no significant difference in the risk of cardiovascular mortality, hospitalization, revascularization, or all-cause mortality between combination therapy and high-intensity statin monotherapy, despite the significant LDL-C reduction.[4]

Safety and Tolerability

Ezetimibe is generally well-tolerated, with a favorable safety profile.[11] A systematic review and meta-analysis of randomized controlled trials and cohort studies concluded that ezetimibe was not associated with an increased risk of cancer, fractures, discontinuation due to any adverse event, gastrointestinal adverse events leading to discontinuation, myalgia or muscular pain leading to discontinuation, neurocognitive events, or new-onset diabetes.[12]

When comparing ezetimibe combination therapy to statin monotherapy, the incidence of adverse events is generally similar.[2][9] In fact, some studies suggest a potential benefit for combination therapy in terms of tolerability. An analysis of patients with existing atherosclerotic cardiovascular disease (ASCVD) found that the risk of discontinuation due to adverse events was notably lower in the combination therapy group compared to the high-intensity statin monotherapy arm.[4] This was further supported by a lower risk of myalgia in the combination therapy group.[4] Mild elevations in liver transaminases have been reported, mainly when ezetimibe is used in combination with a statin.[13][14]

Quantitative Data Summary

Table 1: Efficacy of Ezetimibe Combination Therapy on Lipid Parameters

ComparisonOutcomeMean Difference (95% CI)Reference
Ezetimibe + High-Intensity Statin vs. High-Intensity Statin MonotherapyLDL-C Reduction-14.00% (-17.78 to -10.22)[1]
Ezetimibe + Statin vs. Statin MonotherapyLDL-C Reduction-12.96 mg/dL (-17.27 to -8.65)[2][3]
Low/Moderate-Intensity Statin + Ezetimibe vs. High-Intensity Statin MonotherapyLDL-C Reduction-6.59 mg/dL (-10.95 to -2.24)[5]
Ezetimibe + Statin vs. Double-Dose Statin MonotherapyLDL-C Change-9.39% (-13.36 to -5.42)[6]
Ezetimibe + Statin vs. Double-Dose Statin MonotherapyTotal Cholesterol Change-8.11% (-10.95 to -5.26)[6]
Ezetimibe + Statin vs. Double-Dose Statin MonotherapyTriglycerides Change-5.96% (-9.12 to -2.80)[6]

Table 2: Impact of Ezetimibe Combination Therapy on Cardiovascular Outcomes

PopulationComparisonOutcomeRisk Ratio / Odds Ratio (95% CI)Reference
Acute Coronary SyndromeEzetimibe + Statin vs. Statin MonotherapyMACE0.93 (0.90 to 0.97)[7]
Acute Coronary SyndromeEzetimibe + Statin vs. Statin MonotherapyNonfatal Myocardial Infarction0.88 (0.81 to 0.95)[7]
Very High-Risk PatientsEzetimibe + High-Dose Statin vs. High-Dose Statin MonotherapyAll-Cause Mortality0.81 (0.67 to 0.97)[2]
Very High-Risk PatientsEzetimibe + High-Dose Statin vs. High-Dose Statin MonotherapyMACE0.82 (0.69 to 0.97)[2]
Very High-Risk PatientsEzetimibe + High-Dose Statin vs. High-Dose Statin MonotherapyStroke0.83 (0.75 to 0.91)[2][3]
Patients with DiabetesEzetimibe + Statin vs. Statin/PlaceboMACE0.84 (vs. 0.93 in non-diabetics)[10]

Table 3: Safety Profile of Ezetimibe Combination Therapy

ComparisonOutcomeRisk Ratio / Odds Ratio (95% CI)Reference
Ezetimibe vs. ControlCancer1.01 (0.92 to 1.11)[12]
Ezetimibe vs. ControlDiscontinuation due to any Adverse Event0.87 (0.74 to 1.03)[12]
Ezetimibe + Low/Moderate-Intensity Statin vs. High-Intensity Statin MonotherapyDiscontinuation due to Adverse Events0.61 (0.51 to 0.74)[4]
Ezetimibe + Low/Moderate-Intensity Statin vs. High-Intensity Statin MonotherapyMyalgia0.27 (0.13 to 0.57)[4]

Experimental Protocols

The findings presented in this guide are based on systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these meta-analyses includes:

  • Search Strategy: A comprehensive search of major biomedical databases such as PubMed, Embase, and the Cochrane Central Register of Controlled Trials (CENTRAL) is conducted to identify relevant studies.[1][5][7] Search terms typically include "ezetimibe," "statins," "combination therapy," "monotherapy," "cardiovascular diseases," and specific outcomes of interest.

  • Inclusion Criteria: The analyses primarily include randomized controlled trials that compare ezetimibe combination therapy with statin monotherapy or placebo in patients with or at high risk for cardiovascular disease. The trials must report on lipid profiles, cardiovascular events, or safety outcomes.

  • Data Extraction and Analysis: Two independent reviewers typically extract data from the included studies to minimize bias. The extracted data includes study characteristics, patient demographics, baseline and follow-up lipid levels, incidence of cardiovascular events, and adverse events. Statistical analysis is performed using standard meta-analytic techniques, often employing a random-effects model to account for heterogeneity between studies. The results are commonly presented as mean differences for continuous outcomes (e.g., LDL-C change) and risk ratios or odds ratios for dichotomous outcomes (e.g., MACE).

Visualizing the Evidence

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ezetimibe in combination with statins, a typical workflow for a meta-analysis, and the logical relationship of clinical outcomes.

Caption: Dual mechanism of ezetimibe and statin for LDL-C reduction.

Start Define Research Question Search Systematic Literature Search (PubMed, Embase, etc.) Start->Search Screening Screening of Titles/Abstracts Search->Screening Eligibility Full-Text Eligibility Assessment Screening->Eligibility Extraction Data Extraction Eligibility->Extraction Analysis Meta-Analysis Extraction->Analysis Synthesis Synthesize and Report Findings Analysis->Synthesis

Caption: Workflow of a systematic review and meta-analysis.

Therapy Ezetimibe + Statin Therapy LDL_Reduction Significant LDL-C Reduction Therapy->LDL_Reduction Safety Favorable Safety Profile Therapy->Safety MACE_Reduction Reduced Major Adverse Cardiovascular Events LDL_Reduction->MACE_Reduction

Caption: Relationship of therapy to clinical outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of ezetimibe and its enantiomer, ent-ezetimibe, with a focus on their impact on the expression of genes central to cholesterol metabolism. Ezetimibe is a well-established cholesterol absorption inhibitor, while its enantiomer is reported to be inactive. This document synthesizes available data to highlight the stereospecificity of ezetimibe's action.

Introduction

Ezetimibe is a lipid-lowering agent that selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake. By inhibiting NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of hepatic LDL receptors and subsequent clearance of LDL cholesterol from the circulation. The stereochemistry of the ezetimibe molecule is crucial for its pharmacological activity. This guide examines the effects of the active (3R,4S)-ezetimibe and its inactive enantiomer, this compound, on the expression of key genes involved in cholesterol homeostasis.

Mechanism of Action: A Tale of Two Enantiomers

Ezetimibe's therapeutic effect is intrinsically linked to its specific three-dimensional structure. It binds directly to the NPC1L1 protein, preventing the formation of the NPC1L1-cholesterol complex and its subsequent internalization into enterocytes. In contrast, its enantiomer, this compound, has been shown to be inactive as a cholesterol absorption inhibitor. This lack of activity is attributed to its inability to effectively bind to the NPC1L1 protein, underscoring the high degree of stereospecificity of this drug-target interaction.

Quantitative Comparison of Effects on Gene Expression

The following table summarizes the known effects of ezetimibe on the expression of key genes involved in cholesterol metabolism. Due to its reported inactivity, there is a lack of published data on the effects of this compound on gene expression.

Gene TargetEzetimibe Effect on Gene ExpressionThis compound Effect on Gene ExpressionRationale for Gene Expression Change
NPC1L1 Modest increase or no significant change in some studies.No data available (presumed no effect due to inactivity).Reduced intestinal cholesterol absorption leads to a compensatory response, which can sometimes involve changes in NPC1L1 expression.
HMG-CoA Reductase (HMGCR) Increased expression.No data available (presumed no effect due to inactivity).Decreased cholesterol delivery to the liver leads to a compensatory increase in endogenous cholesterol synthesis.
LDL Receptor (LDLR) Increased expression.No data available (presumed no effect due to inactivity).Depletion of hepatic cholesterol stores triggers an upregulation of LDLR to enhance cholesterol uptake from the circulation.
Sterol Regulatory Element-Binding Protein 2 (SREBP-2) Activation and increased expression of target genes.No data available (presumed no effect due to inactivity).SREBP-2 is a key transcription factor that senses low intracellular cholesterol and activates genes involved in cholesterol synthesis and uptake.
ATP-Binding Cassette Transporter A1 (ABCA1) Downregulation in some in vitro models.No data available (presumed no effect due to inactivity).ABCA1 is involved in cholesterol efflux. The observed downregulation in some studies may be an indirect effect of altered cellular cholesterol levels.
ATP-Binding Cassette Transporter G1 (ABCG1) Downregulation in some in vitro models.No data available (presumed no effect due to inactivity).Similar to ABCA1, ABCG1 mediates cholesterol efflux, and its expression can be influenced by changes in intracellular cholesterol pools.

Experimental Protocols

In Vitro Analysis of Gene Expression in Caco-2 Cells

A common in vitro model for studying intestinal cholesterol absorption and the effects of ezetimibe is the human colon adenocarcinoma cell line, Caco-2.

  • Cell Culture and Differentiation: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. For differentiation into an enterocyte-like phenotype, cells are seeded on permeable supports and cultured for 21 days.

  • Treatment: Differentiated Caco-2 cells are treated with ezetimibe (typically in the micromolar range) or vehicle control for a specified period (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent). The quantity and quality of RNA are assessed, and first-strand cDNA is synthesized using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR): The expression levels of target genes (NPC1L1, HMGCR, LDLR, SREBP-2, ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

In Vivo Assessment of Cholesterol Absorption in Animal Models

Animal models, such as rats or mice, are used to evaluate the in vivo efficacy of cholesterol absorption inhibitors.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are often used. Animals are fed a high-cholesterol diet to induce hypercholesterolemia.

  • Drug Administration: Ezetimibe or this compound is administered orally, typically once daily for a period of several days or weeks.

  • Sample Collection: At the end of the treatment period, blood samples are collected to measure plasma lipid levels. Intestinal tissue (e.g., jejunum) is harvested for gene expression analysis.

  • Lipid Analysis: Plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic assays.

  • Gene Expression Analysis: RNA is extracted from the intestinal tissue, and qPCR is performed as described in the in vitro protocol to determine the expression of target genes.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the signaling pathway affected by ezetimibe, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Caco2 Caco-2 Cell Culture & Differentiation Treatment_vitro Treatment with Ezetimibe / this compound Caco2->Treatment_vitro RNA_vitro RNA Extraction & cDNA Synthesis Treatment_vitro->RNA_vitro qPCR_vitro Quantitative PCR RNA_vitro->qPCR_vitro Animal Animal Model (e.g., Rat, Mouse) Diet High-Cholesterol Diet Animal->Diet Treatment_vivo Oral Administration of Ezetimibe / this compound Diet->Treatment_vivo Samples Blood & Tissue Collection Treatment_vivo->Samples Lipid_Analysis Plasma Lipid Analysis Samples->Lipid_Analysis RNA_vivo RNA Extraction from Intestine Samples->RNA_vivo qPCR_vivo Quantitative PCR RNA_vivo->qPCR_vivo

Experimental Workflow Diagram

ezetimibe_pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Absorption Cholesterol Absorption NPC1L1->Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits ent_Ezetimibe This compound Liver_Chol Decreased Hepatic Cholesterol Absorption->Liver_Chol Reduced Cholesterol Delivery to Liver SREBP2 SREBP-2 Activation Liver_Chol->SREBP2 HMGCR HMGCR Gene Expression SREBP2->HMGCR LDLR LDLR Gene Expression SREBP2->LDLR LDL_Clearance Increased LDL Clearance LDLR->LDL_Clearance

Ezetimibe Signaling Pathway

Conclusion

The available evidence strongly indicates that the cholesterol-lowering effect of ezetimibe is highly stereospecific. Ezetimibe effectively inhibits cholesterol absorption by binding to NPC1L1, leading to significant downstream effects on the gene expression of key regulators of cholesterol metabolism, including the upregulation of HMGCR and LDLR. In contrast, its enantiomer, this compound, is reported to be inactive, and consequently, is not expected to modulate the expression of these genes. This comparison highlights the critical importance of stereochemistry in drug design and the specific molecular interactions required for therapeutic efficacy. Further studies providing quantitative data on the binding affinity and functional activity of this compound would be valuable to definitively confirm its lack of effect on cholesterol metabolism pathways.

Safety and tolerability profile of ezetimibe compared to other lipid-lowering agents

Author: BenchChem Technical Support Team. Date: December 2025

Ezetimibe, a cholesterol absorption inhibitor, presents a favorable safety and tolerability profile, particularly when compared to other major classes of lipid-lowering agents. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating quantitative data from key clinical trials, outlining experimental protocols for safety assessment, and visualizing relevant biological pathways and workflows.

Executive Summary

Ezetimibe monotherapy is generally well-tolerated, with an adverse event profile comparable to placebo.[1] When used in combination with statins, ezetimibe has been shown to be a safe option, often allowing for the use of lower, better-tolerated statin doses without compromising lipid-lowering efficacy. Compared to other lipid-lowering agents such as fibrates, bile acid sequestrants, and PCSK9 inhibitors, ezetimibe demonstrates a distinct safety profile, with a notably low incidence of muscle-related side effects.

Mechanism of Action: A Unique Approach to Cholesterol Reduction

Ezetimibe's primary mechanism of action involves the inhibition of cholesterol absorption in the small intestine. It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of dietary and biliary cholesterol into enterocytes. By blocking this pathway, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Dietary & Biliary Cholesterol->NPC1L1 Binds to Cholesterol Absorption Cholesterol Absorption NPC1L1->Cholesterol Absorption Mediates Chylomicrons Chylomicrons Cholesterol Absorption->Chylomicrons Leads to formation of Liver Liver Chylomicrons->Liver Transported to Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Figure 1: Mechanism of Action of Ezetimibe.

Comparative Safety and Tolerability Profile

The following tables summarize the incidence of key adverse events for ezetimibe compared to other major classes of lipid-lowering agents based on data from meta-analyses and significant clinical trials.

Table 1: Ezetimibe vs. Statins

Adverse EventEzetimibe Monotherapy (%)Placebo (%)Ezetimibe + Statin (%)Statin Monotherapy (%)Data Source
Any Adverse Event63.066.0Similar to Statin Monotherapy29.0[1][2]
Myalgia/Muscle PainSimilar to PlaceboSimilar to Ezetimibe4.8 (discontinuation)8.2 (discontinuation)[1][3][4]
ALT/AST Elevation (≥3x ULN)Similar to PlaceboSimilar to Ezetimibe0.560.35
Gastrointestinal EventsSimilar to PlaceboSimilar to EzetimibeSimilar to Statin MonotherapyInfrequent[1]
New-onset DiabetesNot AssociatedNot AssociatedSimilar to Statin MonotherapyIncreased risk with high-intensity[1]

Table 2: Ezetimibe vs. PCSK9 Inhibitors

Adverse EventEzetimibe (%)PCSK9 Inhibitors (%)Data Source
Any Adverse EventSimilar to placeboSimilar to placebo/ezetimibe[5]
Injection Site ReactionsN/AVariable, generally mild[5]
Neurocognitive EventsNot significantly different from placeboNo significant increase[1][5]
Myalgia28.820.7[6][7][8]
Discontinuation due to Muscle Symptoms6.80.7[6][7][8]

Table 3: Ezetimibe vs. Fibrates

Adverse EventEzetimibe (%)Fenofibrate (%)Ezetimibe + Fenofibrate (%)Data Source
Discontinuation due to Adverse Events6.46.37.0[9]
MyalgiaSimilarSimilarNo difference[9]
Elevated Creatine Kinase (>10x ULN)No casesNo casesNo cases[9]
Gastrointestinal EventsSimilarSimilarSimilar[10]
Gallbladder-related diseaseNot reportedIncreased riskNot reported[11]

Table 4: Ezetimibe vs. Bile Acid Sequestrants

Adverse EventEzetimibeBile Acid SequestrantsData Source
Gastrointestinal EventsGenerally well-tolerated, similar to placebo.[1]High incidence of constipation, bloating, and flatulence.[12][13][14]
Drug InteractionsMinimal, does not use the cytochrome P450 pathway.[15]Can interfere with the absorption of other medications.[12]
Systemic AbsorptionAbsorbed and metabolized.Not systemically absorbed.[12]

Experimental Protocols for Safety Assessment in Clinical Trials

The safety and tolerability of lipid-lowering agents are rigorously assessed in clinical trials through standardized protocols. These protocols typically involve the systematic collection, documentation, and analysis of adverse events (AEs).

Key Methodological Components:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs, regardless of their perceived relationship to the study drug, are recorded at each study visit. SAEs, which include events that are life-threatening, result in hospitalization, or lead to significant disability, are reported to regulatory authorities within a short timeframe.

  • Clinical Laboratory Monitoring: Regular monitoring of key laboratory parameters is crucial. This includes:

    • Liver Function Tests (LFTs): Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured at baseline and periodically throughout the trial to detect potential hepatotoxicity.

    • Creatine Kinase (CK): CK levels are monitored to assess for muscle-related adverse effects, including myopathy and rhabdomyolysis.

    • Fasting Glucose and HbA1c: These are monitored to assess the risk of new-onset diabetes.

  • Physical Examinations and Vital Signs: Regular physical examinations and monitoring of vital signs are conducted to identify any other potential safety concerns.

  • Standardized Questionnaires: Specific questionnaires may be used to systematically assess for symptoms, particularly muscle-related symptoms, to ensure consistent data collection.

  • Data Safety Monitoring Board (DSMB): An independent DSMB regularly reviews the accumulating safety data to ensure the ongoing safety of trial participants.

cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_followup End of Treatment & Follow-up Informed Consent Informed Consent Baseline Assessments Baseline Assessments (Labs, Vitals, Medical History) Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Drug Administration Drug Administration Randomization->Drug Administration Scheduled Visits Scheduled Visits Drug Administration->Scheduled Visits AE/SAE Monitoring Continuous AE/SAE Monitoring & Reporting Scheduled Visits->AE/SAE Monitoring Lab Monitoring Periodic Laboratory Monitoring (LFTs, CK) Scheduled Visits->Lab Monitoring Final Assessments Final Assessments AE/SAE Monitoring->Final Assessments Lab Monitoring->Final Assessments Long-term Follow-up Long-term Follow-up Final Assessments->Long-term Follow-up

Figure 2: Generalized Experimental Workflow for Safety Assessment.

Conclusion

Ezetimibe demonstrates a favorable safety and tolerability profile, making it a valuable option in the armamentarium of lipid-lowering therapies. Its distinct mechanism of action, which avoids the cytochrome P450 pathway, results in minimal drug-drug interactions.[15] As a monotherapy, its side effect profile is comparable to placebo. In combination therapy, particularly with statins, it allows for effective LDL cholesterol reduction with a potentially lower risk of the dose-dependent adverse effects associated with high-intensity statin monotherapy. For patients who are statin-intolerant, ezetimibe provides a safe and effective alternative or add-on therapy. Further long-term studies will continue to refine our understanding of the comparative safety of ezetimibe in diverse patient populations.

References

A Comparative Analysis of LDL-C Reduction: Ezetimibe Add-On Therapy Versus Doubling Statin Dose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of lipid-lowering therapies, a critical question often arises: is it more effective to add ezetimibe to a statin regimen or to double the statin dose for incremental low-density lipoprotein cholesterol (LDL-C) reduction? This guide provides an objective comparison of these two strategies, supported by experimental data from pivotal clinical trials, detailed methodologies, and visual representations of the underlying biological and experimental processes.

Data Presentation: Quantitative Comparison of LDL-C Reduction

The efficacy of adding ezetimibe to statin therapy compared to doubling the statin dose has been rigorously evaluated in numerous clinical trials and meta-analyses. The data consistently demonstrates that the addition of ezetimibe results in a more significant reduction in LDL-C levels.

A meta-analysis of 47 randomized controlled trials, encompassing 18,592 patients, revealed that the combination of ezetimibe with a statin led to a significantly greater reduction in LDL-C compared to doubling the statin dose[1][2]. Specifically, the combination therapy showed a mean difference of -13.2 mg/dL in LDL-C levels versus the double-dose statin approach[2]. Another meta-analysis reported that adding ezetimibe to a statin resulted in an approximately 20% greater reduction in LDL-C levels after adjusting for the expected 6% reduction from doubling the statin dose[3].

The landmark IMPROVE-IT trial, which involved over 18,000 patients with acute coronary syndrome, found that adding ezetimibe to simvastatin therapy resulted in a 24% further reduction in LDL-C compared to simvastatin alone[4][5]. Similarly, the RACING trial demonstrated that moderate-intensity statin therapy with ezetimibe was non-inferior to high-intensity statin monotherapy in terms of cardiovascular outcomes, while achieving a greater reduction in LDL-C levels[6][7][8].

Treatment StrategyMean Additional LDL-C Reduction (%)Key Clinical Trials/Meta-Analyses
Adding Ezetimibe (10 mg) to Statin Therapy 15% - 25%IMPROVE-IT[4][5], RACING[6][7][8], Various Meta-Analyses[1][2][3]
Doubling the Statin Dose ~6%"Rule of Six"[9]

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials that have provided the foundational data for this comparison.

IMPROVE-IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial)

  • Objective: To determine whether the addition of ezetimibe to simvastatin therapy improves cardiovascular outcomes in patients with acute coronary syndrome.

  • Study Design: A multicenter, randomized, double-blind, active-control trial[10][11].

  • Patient Population: 18,144 patients hospitalized for acute coronary syndrome with LDL-C levels between 50 and 125 mg/dL (if not on a lipid-lowering therapy) or between 50 and 100 mg/dL (if already on a lipid-lowering therapy)[11].

  • Treatment Arms:

    • Ezetimibe (10 mg/day) co-administered with simvastatin (40 mg/day).

    • Placebo plus simvastatin (40 mg/day)[10].

    • The simvastatin dose could be increased to 80 mg/day in both groups if LDL-C levels remained above 79 mg/dL on two consecutive measurements (this was later amended)[4][10].

  • Duration: Median follow-up of 6 years[4].

  • LDL-C Measurement:

    • Blood samples were collected at baseline and at specified follow-up visits.

    • LDL-C levels were calculated using the Friedewald formula : LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)[12]. This formula is widely used in clinical practice and trials but has limitations, particularly in patients with high triglycerides[13].

    • For a subset of patients, LDL-C was also measured directly using beta-quantification , which involves ultracentrifugation to separate lipoprotein fractions. This is considered the gold-standard reference method[14][15][16][17][18][19].

RACING (RAndomized Comparison of efficacy and safety of lipid-lowerING with statin monotherapy versus statin/ezetimibe combination for high-risk cardiovascular diseases)

  • Objective: To compare the efficacy and safety of moderate-intensity statin with ezetimibe combination therapy versus high-intensity statin monotherapy in patients with atherosclerotic cardiovascular disease.

  • Study Design: A randomized, open-label, non-inferiority trial conducted at 26 centers in South Korea[6][20].

  • Patient Population: 3,780 patients with documented atherosclerotic cardiovascular disease[6][20].

  • Treatment Arms:

    • Rosuvastatin (10 mg/day) plus ezetimibe (10 mg/day).

    • Rosuvastatin (20 mg/day) monotherapy[6][20].

  • Duration: 3 years[6].

  • LDL-C Measurement:

    • Fasting blood samples were collected at baseline and at 1, 2, and 3 years.

    • The primary method for LDL-C determination was not explicitly detailed in all publications, but standard laboratory procedures were followed. Given the context of large clinical trials, it is highly probable that LDL-C was calculated using the Friedewald formula for the majority of measurements.

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and the flow of a comparative clinical trial, the following diagrams are provided in the DOT language for Graphviz.

statin_pathway cluster_liver Hepatocyte (Liver Cell) HMG_CoA_Reductase HMG-CoA Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Statin Statin Statin->HMG_CoA_Reductase Inhibits Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis Intracellular_Cholesterol Decreased Intracellular Cholesterol Cholesterol_Synthesis->Intracellular_Cholesterol LDL_Receptor Increased LDL Receptor Expression Intracellular_Cholesterol->LDL_Receptor Bloodstream Bloodstream LDL_Receptor->Bloodstream Uptake of LDL-C Bloodstream->LDL_Receptor LDL_C LDL-C

Caption: Statin Mechanism of Action.

ezetimibe_pathway cluster_intestine Enterocyte (Small Intestine) NPC1L1 NPC1L1 Transporter Cholesterol_Absorption Cholesterol Absorption NPC1L1->Cholesterol_Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Dietary_Biliary_Cholesterol Dietary & Biliary Cholesterol Dietary_Biliary_Cholesterol->NPC1L1 Decreased_Cholesterol_Delivery Decreased Cholesterol Delivery to Liver Cholesterol_Absorption->Decreased_Cholesterol_Delivery Liver Liver Decreased_Cholesterol_Delivery->Liver

Caption: Ezetimibe Mechanism of Action.

experimental_workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (LDL-C Measurement) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Statin + Ezetimibe Randomization->Group_A Group_B Group B: Double-Dose Statin Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks - 3 years) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up Visits (LDL-C Measurement) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Compare % LDL-C Reduction) Follow_Up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Clinical Trial Workflow.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of ent-Ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of their work extends to the responsible management of chemical compounds, including the final step of disposal. The proper disposal of ent-Ezetimibe, a stereoisomer of the cholesterol-lowering drug Ezetimibe, is critical not only for laboratory safety but also for environmental protection. Improper disposal can lead to regulatory non-compliance and environmental contamination.[1] This guide provides a procedural, step-by-step approach to the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.[1][2]

The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal. In 2019, the EPA enacted Subpart P of the RCRA regulations, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[2][3] A key provision of Subpart P is the prohibition of sewering (flushing) of hazardous waste pharmaceuticals.[2]

While this compound is not specifically listed as a hazardous waste, it is prudent to handle it as such due to its pharmacological activity and potential environmental impact. Many states have their own, often more stringent, regulations regarding pharmaceutical waste.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a critical first step.

Key Regulatory Considerations

Regulatory BodyKey RegulationRelevance to this compound Disposal
EPA Resource Conservation and Recovery Act (RCRA), Subpart PGoverns the management and disposal of hazardous pharmaceutical waste. Prohibits the sewering of hazardous pharmaceuticals.[2]
DEA 21 CFR Part 1317Regulates the disposal of controlled substances. While this compound is not a controlled substance, these regulations highlight the importance of secure and non-retrievable disposal methods for pharmaceuticals.
State Regulations Varies by stateMay have more stringent requirements for pharmaceutical waste disposal than federal law.[1]
Local Regulations Varies by municipalityLocal wastewater treatment authorities may have specific prohibitions on the disposal of chemicals and pharmaceuticals down the drain.[4]

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the proper disposal of this compound. Always consult your institution's specific safety and disposal guidelines before proceeding.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • Lab coat

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Collect all solid this compound waste, including contaminated materials like weighing paper and gloves, in a designated, properly labeled hazardous waste container.

  • For solutions containing this compound, use a designated hazardous waste container for liquid chemical waste.

Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Disposal Pathway Determination

The appropriate disposal pathway for this compound waste should be determined in consultation with your institution's EHS department. The primary and recommended method for pharmaceutical waste is incineration.[2]

  • Incineration: This is the preferred method as it destroys the active pharmaceutical ingredient.[2] Excess and expired materials should be offered to a licensed hazardous material disposal company.

  • Landfill: Disposal in a landfill is generally not recommended for pharmaceuticals due to the potential for leaching into the environment.[4]

  • Sewer Disposal: Do not dispose of this compound down the drain.[2] Pharmaceuticals can pass through wastewater treatment plants and harm aquatic life.[4] Ezetimibe has been shown to have high chronic toxicity.[5]

Arranging for Waste Pickup

Once your hazardous waste container is full or ready for disposal, follow your institution's procedures for waste pickup. This typically involves contacting the EHS department to schedule a collection by a licensed hazardous waste contractor.

Environmental and Safety Profile of Ezetimibe

Understanding the environmental fate and toxicological properties of a compound underscores the importance of proper disposal.

PropertyFindingImplication for Disposal
Persistence Ezetimibe is slowly degraded in the environment.[5]Highlights the need to prevent its release into ecosystems where it can persist.
Bioaccumulation Ezetimibe has a low potential for bioaccumulation.[5]While low, proper disposal is still necessary to minimize any potential for accumulation in organisms.
Toxicity Ezetimibe exhibits high chronic toxicity to aquatic life.[5]Emphasizes the critical importance of preventing entry into waterways through drains.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A This compound Waste Generated B Consult Institutional EHS Guidelines and Local Regulations A->B C Segregate Waste into Designated Hazardous Waste Container B->C D Label Container Clearly and Accurately C->D E Is Container Full or Ready for Disposal? D->E F Store Securely in Designated Area E->F No G Arrange for Pickup by Licensed Hazardous Waste Contractor E->G Yes F->C H Incineration at a Permitted Facility G->H

Caption: A workflow for the compliant disposal of this compound.

By adhering to these procedures, researchers and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is an integral part of the scientific process, building trust and ensuring the long-term sustainability of research endeavors.

References

Essential Safety and Handling of ent-Ezetimibe for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Operational Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of ent-Ezetimibe, the enantiomer of the cholesterol-lowering drug Ezetimibe. Adherence to these procedures is essential to ensure personnel safety, prevent contamination, and maintain experimental integrity. The following sections detail the necessary personal protective equipment (PPE), operational plans for handling and disposal, and key safety data.

Key Physicochemical and Safety Data

The following table summarizes important quantitative data for this compound. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the limits for nuisance or inert dust should be applied as a conservative measure.

ParameterValueSource(s)
Chemical Formula C₂₄H₂₁F₂NO₃[1][2]
Molecular Weight 409.43 g/mol [1][2]
Physical State White to off-white solid/crystalline powder[1][3][4]
Melting Point Approximately 160 - 163°C[3][5]
Solubility Practically insoluble in water. Freely to very soluble in ethanol, methanol, and acetone.[3]
pKa 9.72 ± 0.30 (Predicted)[1][5]
Occupational Exposure Limits (OEL) No specific OEL established. Treat as nuisance dust.[6][7]
OSHA PEL (Total Dust) : 10 mg/m³[6]
OSHA PEL (Respirable Fraction) : 5 mg/m³[6]
Acute Oral Toxicity (LD50) Rat: >5000 mg/kg; Mouse: >5000 mg/kg (for Ezetimibe)[8]

Detailed Operational Plan

This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound in a laboratory setting.

Engineering Controls and Preparation
  • Ventilation: All handling of powdered this compound that may generate dust must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[9]

  • Work Area Designation: Designate a specific area for handling this compound. Ensure the area is clean and free of clutter.

  • Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and operational before beginning work.[7]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following represents the minimum required equipment for handling this compound powder.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[6]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[6] Gloves must be inspected before use and replaced if contaminated or damaged. Always wash hands thoroughly with soap and water after removing gloves.[6] For prolonged or repeated contact, consider double-gloving.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-level respirator is required.[6]

  • Protective Clothing: A laboratory coat is mandatory.[6] For larger quantities (over 1 kg) or tasks with a high potential for dust generation, disposable coveralls of low permeability and disposable shoe covers are recommended.[6]

Step-by-Step Handling Protocol
  • Don PPE: Before entering the designated handling area, don the appropriate PPE as described above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of this compound powder inside a chemical fume hood or powder containment enclosure.[9]

    • Use tools and techniques that minimize dust generation (e.g., use a micro-spatula, avoid dropping material from a height).

    • Close the container lid immediately after dispensing the required amount.

  • Solution Preparation:

    • When dissolving the powder, add the solvent to the powder slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling Decontamination:

    • Wipe down the work surface, balance, and any equipment used with a suitable detergent or solvent.[8]

    • Carefully remove and dispose of contaminated gloves and any disposable PPE in a designated waste container.

    • Wash hands and any exposed skin thoroughly.

Spill Response
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a HEPA-filtered vacuum cleaner designed for fine powders to avoid generating dust.[6]

    • Wipe the area with a suitable cleaning agent.

    • Place all cleanup materials in a sealed bag for disposal as chemical waste.[6]

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert the appropriate emergency response personnel.

    • Proceed with cleanup only when authorized and with appropriate respiratory protection (e.g., a powered air-purifying respirator - PAPR).

Storage
  • Store this compound in a tightly sealed, properly labeled container.[10]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

  • Protect from direct sunlight and sources of ignition.[1][7]

Disposal Plan

All waste materials containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[6]

  • Solid Waste: Collect excess solid material, contaminated PPE, and cleaning materials in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[6]

  • Empty Containers: Empty containers may retain product residue.[6] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. Do not cut, drill, grind, or weld such containers.[6] Alternatively, dispose of the unrinsed container as solid hazardous waste.

Procedural Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Storage & Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_controls->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh/Transfer Powder (Minimize Dust) prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces & Equipment handle_dissolve->cleanup_decon Complete Handling cleanup_waste Segregate & Seal Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage Store in Sealed Container cleanup_wash->storage Final Steps disposal Dispose of Waste via Certified Channels storage->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。